2-Amino-3-chlorothiophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-chlorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERMPLQXCQQVGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506601 | |
| Record name | 2-Amino-3-chlorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40925-72-2 | |
| Record name | 2-Amino-3-chlorobenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40925-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-chlorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Amino-3-chlorothiophenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough overview of 2-Amino-3-chlorothiophenol, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, safety information, and its role as a P2Y1 receptor antagonist.
Core Properties and Identification
2-Amino-3-chlorothiophenol, also known by its synonyms 2-Amino-3-chlorobenzenethiol and 6-Chloro-2-mercaptoaniline, is a crucial building block in organic synthesis. Its unique structure, featuring an amino group, a chloro substituent, and a thiol group on a benzene ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds, including benzothiazoles.
CAS Number: 40925-72-2
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Amino-3-chlorothiophenol.
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClNS | [1][2] |
| Molecular Weight | 159.64 g/mol | [1][2] |
| Melting Point | 78 °C | [1] |
| Boiling Point | 254.908 °C at 760 mmHg | [1] |
| Density | 1.373 g/cm³ | [1] |
| Flash Point | 107.965 °C | [1] |
| Appearance | Solid | [3] |
| Storage Temperature | 2-8 °C | [3][4] |
Safety and Handling
Understanding the safety profile of 2-Amino-3-chlorothiophenol is critical for its handling in a laboratory setting. The compound is classified with the following hazard and precautionary statements.
| Hazard Information | Code | Description |
| Signal Word | Warning | |
| Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Role as a P2Y1 Receptor Antagonist
2-Amino-3-chlorothiophenol serves as a precursor or intermediate in the synthesis of P2Y1 receptor antagonists.[2] P2Y1 receptors are G protein-coupled receptors (GPCRs) that are activated by adenosine diphosphate (ADP) and play a crucial role in platelet aggregation and thrombosis. Antagonists of this receptor are of significant interest in the development of antiplatelet therapies.
P2Y1 Receptor Signaling Pathway
The activation of the P2Y1 receptor by ADP initiates a signaling cascade that leads to platelet shape change and aggregation. An antagonist would block this pathway, thereby inhibiting these effects.
Experimental Protocols
A plausible synthetic route, based on general knowledge, is outlined below. This should be considered a conceptual workflow and would require optimization and validation in a laboratory setting.
Note for Researchers: The synthesis of thiophenols can involve hazardous reagents and intermediates. A thorough risk assessment and adherence to appropriate safety protocols are essential before undertaking any experimental work.
Conclusion
2-Amino-3-chlorothiophenol is a chemical compound with significant potential in medicinal chemistry, particularly in the development of novel antithrombotic agents targeting the P2Y1 receptor. This guide provides a foundational understanding of its properties and biological context, serving as a valuable resource for researchers in the field. Further investigation into its synthesis and application is warranted to fully explore its therapeutic potential.
References
- 1. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-3-chlorothiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-chlorothiophenol, also known as 2-amino-3-chlorobenzenethiol, is an organosulfur compound of significant interest in medicinal chemistry and materials science. Its structural features, comprising an aniline, a thiol, and a chlorine substituent on a benzene ring, make it a versatile building block for the synthesis of various heterocyclic compounds, most notably benzothiazoles. Furthermore, it has been identified as a potential antagonist for the P2Y1 purinergic receptor, a target of considerable therapeutic interest for antithrombotic drugs. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-chlorothiophenol, along with insights into its synthesis, reactivity, and biological significance.
Physicochemical Properties
The fundamental physicochemical properties of 2-Amino-3-chlorothiophenol are summarized in the table below. These parameters are crucial for its handling, characterization, and application in synthetic and biological studies.
| Property | Value | Source(s) |
| CAS Number | 40925-72-2 | [1][2][3][4] |
| Molecular Formula | C6H6ClNS | [1][2][3][4] |
| Molecular Weight | 159.64 g/mol | [1][2][3] |
| Appearance | Solid or crystalline substance | [1] |
| Melting Point | 78 °C | [2] |
| Boiling Point | 254.9 ± 20.0 °C (Predicted) | [1][3] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [1][3] |
| pKa | 6.46 ± 0.10 (Predicted) | |
| Solubility | Very slightly soluble in water (0.4 g/L at 25 °C, Calculated). Soluble in polar organic solvents. | [1][2] |
| LogP | 2.39 | [3] |
| Flash Point | 108.0 ± 21.8 °C | [3] |
| Refractive Index | 1.672 (Predicted) | [3] |
Synthesis and Purification
General Synthetic Approach: Hydrolysis of a Substituted 2-Aminobenzothiazole
A plausible synthetic route would involve the following conceptual steps:
Caption: Conceptual synthetic pathway to 2-Amino-3-chlorothiophenol.
Experimental Considerations (General Protocol):
-
Preparation of the Substituted 2-Aminobenzothiazole: The synthesis typically starts from a corresponding substituted aniline. The aniline undergoes thiocyanation, followed by cyclization to form the 2-aminobenzothiazole ring. This process often involves reagents like potassium thiocyanate and bromine in glacial acetic acid. The resulting hydrochloride salt is then neutralized.
-
Hydrolysis: The substituted 2-aminobenzothiazole is refluxed with a strong base, such as an aqueous solution of potassium hydroxide. The reaction proceeds until the evolution of ammonia ceases, indicating the opening of the thiazole ring.
-
Isolation and Purification: The reaction mixture is cooled and then neutralized with a weak acid, such as glacial acetic acid, to precipitate the 2-aminothiophenol. The product can then be extracted with an organic solvent like ether. Purification is typically achieved by recrystallization from a suitable solvent, such as methanol. The purity of the final product should be assessed using techniques like Thin Layer Chromatography (TLC) and melting point determination.
Spectral Characterization
Although specific spectra for 2-Amino-3-chlorothiophenol are not widely published, the expected spectral characteristics can be inferred from the analysis of its structural isomers and related compounds. Researchers should perform their own spectral analysis for confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the thiol proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the six carbon atoms of the benzene ring. The chemical shifts would be influenced by the electron-donating amino group, the electron-withdrawing chlorine atom, and the sulfur-containing thiol group.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹), the S-H stretching of the thiol group (usually a weak band around 2550-2600 cm⁻¹), and C=C stretching vibrations of the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (159.64 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.
Reactivity and Applications
2-Amino-3-chlorothiophenol is a valuable intermediate in organic synthesis, primarily utilized in the preparation of biologically active heterocyclic compounds.
Synthesis of Benzothiazoles
A key application of 2-Amino-3-chlorothiophenol is in the synthesis of 2-substituted benzothiazoles. This is typically achieved through condensation reactions with various electrophiles such as aldehydes, ketones, carboxylic acids, or acyl chlorides.[5][6][7][8][9]
Caption: General workflow for the synthesis of benzothiazoles.
The reaction mechanism generally involves the initial formation of an imine or a related intermediate between the amino group of the thiophenol and the carbonyl group of the reaction partner. This is followed by an intramolecular cyclization involving the thiol group, and often an oxidation step, to yield the final benzothiazole product. The reaction conditions can be varied, with different catalysts and solvent systems being employed to optimize the yield and purity of the desired product.[5]
Biological Activity: P2Y1 Receptor Antagonism
2-Amino-3-chlorothiophenol has been identified as a P2Y1 receptor antagonist. The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP) and plays a crucial role in platelet aggregation.[10][11][12]
P2Y1 Receptor Signaling Pathway
The activation of the P2Y1 receptor by its endogenous agonist, ADP, initiates a signaling cascade that leads to platelet activation and aggregation.
Caption: Simplified P2Y1 receptor signaling pathway.
Upon binding of ADP, the P2Y1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These downstream events culminate in platelet shape change, granule secretion, and ultimately, aggregation.[13][14]
Mechanism of Antagonism
P2Y1 receptor antagonists, such as those derived from 2-Amino-3-chlorothiophenol, act by blocking the binding of ADP to the receptor, thereby inhibiting the downstream signaling cascade. This prevents platelet activation and aggregation, which is a key mechanism for the prevention of thrombosis. The development of potent and selective P2Y1 antagonists is an active area of research in the pursuit of safer and more effective antithrombotic therapies.[10][11][12]
Conclusion
2-Amino-3-chlorothiophenol is a chemical compound with significant potential in both synthetic and medicinal chemistry. Its well-defined physicochemical properties make it a manageable starting material for the synthesis of a variety of heterocyclic structures, particularly benzothiazoles. Its role as a P2Y1 receptor antagonist highlights its potential in the development of novel therapeutics. Further research into detailed synthetic methodologies, comprehensive spectral characterization, and a deeper understanding of its biological interactions will undoubtedly expand its applications in the fields of drug discovery and materials science.
References
- 1. CAS 40925-72-2: 2-Amino-3-chlorobenzenethiol | CymitQuimica [cymitquimica.com]
- 2. CAS # 40925-72-2, 2-Amino-3-chlorobenzenethiol, 2-Amino-3-chlorothiophenol, 6-Chloro-2-mercaptoaniline - chemBlink [chemblink.com]
- 3. 2-Amino-3-chlorobenzenethiol | CAS#:40925-72-2 | Chemsrc [chemsrc.com]
- 4. 2-Amino-3-chlorothiophenol | LGC Standards [lgcstandards.com]
- 5. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 9. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Guide: Physicochemical Properties and Biological Activity of 2-Amino-3-chlorothiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physicochemical properties of 2-Amino-3-chlorothiophenol, with a focus on its melting and boiling points. Additionally, it delves into its role as a P2Y1 receptor antagonist and outlines the corresponding signaling pathway.
Physicochemical Data of 2-Amino-3-chlorothiophenol
The physical properties of 2-Amino-3-chlorothiophenol are critical for its handling, formulation, and application in research and development. The key quantitative data are summarized in the table below for ease of reference.
| Property | Value | Source |
| Melting Point | 78 °C | [1] |
| Boiling Point | 254.9 ± 20.0 °C at 760 mmHg (Predicted) | [1] |
| Molecular Weight | 159.64 g/mol | |
| Molecular Formula | C₆H₆ClNS | |
| CAS Number | 40925-72-2 |
Biological Activity: P2Y1 Receptor Antagonism
2-Amino-3-chlorothiophenol has been identified as a P2Y1 receptor antagonist.[1] The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, most notably in platelet aggregation. The binding of an antagonist like 2-Amino-3-chlorothiophenol to the P2Y1 receptor inhibits its activation by endogenous agonists such as adenosine diphosphate (ADP). This inhibitory action makes it a compound of interest in the development of antiplatelet and antithrombotic therapies.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon activation by an agonist, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration. As an antagonist, 2-Amino-3-chlorothiophenol blocks this pathway.
Experimental Protocols
However, a general synthetic approach for related 2-aminothiophenols often involves the reduction of a corresponding nitro- or disulfide-containing precursor. For instance, the synthesis of 2-substituted benzothiazoles frequently utilizes various derivatives of 2-aminothiophenol as starting materials. These syntheses are typically carried out under controlled temperature and atmospheric conditions, with purification of the final product achieved through techniques such as recrystallization or column chromatography. The characterization of the synthesized compounds, including the determination of physical constants like melting point, would typically be performed using standard laboratory techniques such as Differential Scanning Calorimetry (DSC) or a melting point apparatus, and the boiling point via distillation under controlled pressure. The purity and structure would be confirmed by spectroscopic methods like NMR and IR, as well as mass spectrometry.
References
An In-depth Technical Guide on the Solubility of 2-Amino-3-chlorothiophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Amino-3-chlorothiophenol, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical and practical framework for researchers to determine its solubility in relevant organic solvents. This includes a summary of available data, a detailed, generalized experimental protocol for solubility determination, and a logical workflow to guide the experimental process.
Introduction to 2-Amino-3-chlorothiophenol
2-Amino-3-chlorothiophenol, also known as 2-amino-3-chlorobenzenethiol or 6-chloro-2-mercaptoaniline, is an aromatic organosulfur compound with the chemical formula C₆H₆ClNS. Its structure, featuring an amino group, a chloro group, and a thiol group on a benzene ring, makes it a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility is crucial for reaction optimization, purification, and formulation development.
Solubility Data
Quantitative solubility data for 2-Amino-3-chlorothiophenol in a range of organic solvents is not extensively documented in the literature. However, based on the general principles of "like dissolves like" and the known properties of its functional groups (a polar amino group, a polarizable thiol group, and a nonpolar chlorobenzene backbone), a qualitative solubility profile can be inferred. The compound is expected to exhibit good solubility in polar aprotic and some polar protic solvents.
The table below summarizes the available physical and limited solubility data for 2-Amino-3-chlorothiophenol.
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClNS | [1] |
| Molecular Weight | 159.64 g/mol | [1][2] |
| Melting Point | 78 °C | [1] |
| Boiling Point | 254.9 ± 20.0 °C at 760 mmHg | [1] |
| Water Solubility | 0.4 g/L (25 °C, calculated) | |
| Organic Solvents | Data not available (qualitatively soluble) | Inferred from related compounds[3] |
Note: The water solubility is a calculated value and should be confirmed experimentally.
For the related compound, 2-aminothiophenol, it is reported to be soluble in organic solvents and mixes freely with benzene, toluene, xylene (BTX), and alcohol, which suggests that 2-Amino-3-chlorothiophenol may have a similar solubility profile.[3]
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the equilibrium solubility of 2-Amino-3-chlorothiophenol in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method, followed by quantitative analysis using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[4][5]
3.1. Materials and Equipment
-
2-Amino-3-chlorothiophenol (solid)
-
Selected organic solvent(s) (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
UV-Vis spectrophotometer or HPLC system with a suitable detector (e.g., UV)
3.2. Procedure
Step 1: Preparation of Saturated Solution (Shake-Flask Method) [4][5]
-
Add an excess amount of solid 2-Amino-3-chlorothiophenol to a scintillation vial or a sealed flask. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a solubility plateau.
Step 2: Sample Preparation for Analysis
-
After the equilibration period, allow the suspension to settle for a short period.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any undissolved solid, centrifuge the withdrawn sample.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to ensure that only the dissolved compound is analyzed.
Step 3: Quantitative Analysis
Method A: UV-Vis Spectrophotometry [6][7]
-
Prepare a series of standard solutions of 2-Amino-3-chlorothiophenol of known concentrations in the solvent of interest.
-
Determine the wavelength of maximum absorbance (λmax) for 2-Amino-3-chlorothiophenol in the chosen solvent by scanning a standard solution across a relevant UV wavelength range. Aromatic compounds typically show strong absorbance in the 200-300 nm range.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Dilute the filtered sample solution from Step 2 with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample solution at λmax.
-
Calculate the concentration of the diluted sample using the calibration curve and then account for the dilution factor to determine the solubility of 2-Amino-3-chlorothiophenol in the solvent.
Method B: High-Performance Liquid Chromatography (HPLC) [8][9][10]
-
Develop a suitable HPLC method for the analysis of 2-Amino-3-chlorothiophenol. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.
-
Prepare a series of standard solutions of 2-Amino-3-chlorothiophenol of known concentrations in the solvent of interest.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Dilute the filtered sample solution from Step 2 with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
Calculate the concentration of the diluted sample using the calibration curve and then account for the dilution factor to determine the solubility of 2-Amino-3-chlorothiophenol in the solvent.
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of 2-Amino-3-chlorothiophenol.
Caption: Experimental workflow for determining the solubility of 2-Amino-3-chlorothiophenol.
Conclusion
While specific quantitative solubility data for 2-Amino-3-chlorothiophenol in organic solvents is scarce, this guide provides researchers with the necessary tools to determine these values experimentally. The provided protocol for the shake-flask method, coupled with either UV-Vis spectrophotometry or HPLC analysis, offers a robust and reliable approach. The accompanying workflow diagram serves as a clear visual guide for the experimental process. Accurate determination of solubility is a critical step in the effective utilization of this important chemical intermediate in research and development.
References
- 1. lookchem.com [lookchem.com]
- 2. 2-AMINO-3-CHLOROTHIOPHENOL | 40925-72-2 [sigmaaldrich.com]
- 3. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmaguru.co [pharmaguru.co]
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Amino-3-chlorothiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Amino-3-chlorothiophenol. Due to the limited availability of experimental spectral data in public databases, this document focuses on predicted NMR values and outlines the detailed experimental protocols necessary for their acquisition and analysis. This guide is intended to support researchers in the identification and characterization of this compound in a laboratory setting.
Predicted NMR Data for 2-Amino-3-chlorothiophenol
The chemical structure of 2-Amino-3-chlorothiophenol dictates a specific set of expected signals in its ¹H and ¹³C NMR spectra. The predictions presented here are based on established principles of NMR spectroscopy and typical chemical shift ranges for substituted benzene derivatives.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the thiol (-SH) proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring.

Figure 1. Chemical structure of 2-Amino-3-chlorothiophenol with proton numbering for ¹H NMR prediction.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H₄ | 6.8 - 7.2 | Doublet of doublets (dd) | J(H₄-H₅) ≈ 7-9, J(H₄-H₆) ≈ 1-2 | 1H |
| H₅ | 6.6 - 7.0 | Triplet (t) or Doublet of doublets (dd) | J(H₅-H₄) ≈ 7-9, J(H₅-H₆) ≈ 7-9 | 1H |
| H₆ | 7.0 - 7.4 | Doublet of doublets (dd) | J(H₆-H₅) ≈ 7-9, J(H₆-H₄) ≈ 1-2 | 1H |
| -NH₂ | 3.5 - 5.5 | Broad singlet | - | 2H |
| -SH | 3.0 - 4.5 | Singlet | - | 1H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will display six distinct signals for the carbon atoms of the benzene ring, as they are all in unique chemical environments.

Figure 2. Chemical structure of 2-Amino-3-chlorothiophenol with carbon numbering for ¹³C NMR prediction.
| Carbon | Predicted Chemical Shift (ppm) |
| C₁ | 110 - 120 |
| C₂ | 140 - 150 |
| C₃ | 115 - 125 |
| C₄ | 125 - 135 |
| C₅ | 118 - 128 |
| C₆ | 120 - 130 |
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra for 2-Amino-3-chlorothiophenol, the following experimental procedures are recommended.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent can slightly affect the chemical shifts.
-
Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.
-
Sample Filtration : To remove any particulate matter that can degrade the spectral resolution, filter the prepared solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
The following is a general guide for acquiring 1D NMR spectra. Instrument-specific parameters may need to be optimized.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming : Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse sequence is typically used.
-
Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time : An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay : A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons between scans.
-
Number of Scans : For a sample of sufficient concentration, 8-16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width : A wider spectral width is needed for ¹³C NMR (e.g., 0-200 ppm).
-
Acquisition Time : An acquisition time of 1-2 seconds is common.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is appropriate.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
-
Data Processing : Process the acquired Free Induction Decay (FID) with a Fourier transform. Apply phase and baseline corrections to obtain the final spectrum.
Visualizing Molecular Structure and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structure for NMR peak assignment and the general workflow for NMR data acquisition and analysis.
Diagram 1. Molecular structure of 2-Amino-3-chlorothiophenol with atom numbering.
Diagram 2. General workflow for NMR data acquisition and analysis.
An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 2-Amino-3-chlorothiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated infrared (IR) and mass spectrometry (MS) characteristics of 2-Amino-3-chlorothiophenol (CAS No: 40925-72-2). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide leverages spectral data from analogous compounds, including aminophenols, chloroanilines, and chlorothiophenols, to predict and interpret its key spectroscopic features.
Introduction to 2-Amino-3-chlorothiophenol
2-Amino-3-chlorothiophenol, with the molecular formula C₆H₆ClNS and a molecular weight of approximately 159.64 g/mol , is a substituted aromatic thiol.[1] Its structure, featuring an amino group (-NH₂), a chloro group (-Cl), and a thiol group (-SH) on a benzene ring, gives rise to a unique spectroscopic fingerprint that is valuable for its identification and characterization in various research and development settings, including pharmaceutical synthesis where related compounds are utilized.[2]
Predicted Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-3-chlorothiophenol is expected to exhibit characteristic absorption bands corresponding to its primary functional groups. The predicted significant IR peaks are summarized in Table 1.
Experimental Protocol for IR Spectroscopy (General)
A standard experimental approach for obtaining an FT-IR spectrum of a solid sample like 2-Amino-3-chlorothiophenol would involve the following steps:
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups.
Table 1: Predicted Characteristic IR Absorption Bands for 2-Amino-3-chlorothiophenol
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Notes |
| Amino (N-H) | 3450 - 3300 | Asymmetric and symmetric stretching | The presence of two bands in this region is characteristic of a primary amine. |
| Amino (N-H) | 1650 - 1580 | Scissoring (bending) | |
| Thiol (S-H) | 2600 - 2550 | Stretching | This peak is often weak and can be easily missed. |
| Aromatic C-H | 3100 - 3000 | Stretching | |
| Aromatic C=C | 1600 - 1450 | Ring stretching | Multiple bands are expected in this region. |
| C-N | 1350 - 1250 | Stretching | |
| C-S | 750 - 600 | Stretching | |
| C-Cl | 800 - 600 | Stretching | The exact position depends on the substitution pattern. |
Note: The predicted wavenumber ranges are based on typical values for these functional groups in aromatic compounds.
Predicted Mass Spectrometry (MS) Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
Experimental Protocol for Mass Spectrometry (General)
A general procedure for obtaining an electron ionization (EI) mass spectrum of 2-Amino-3-chlorothiophenol is as follows:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.
Predicted Fragmentation Pattern
The mass spectrum of 2-Amino-3-chlorothiophenol is expected to show a molecular ion peak (M⁺˙) at an m/z corresponding to its molecular weight (approximately 159.6 amu). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak is anticipated, which is a characteristic signature for a molecule containing one chlorine atom.
The fragmentation of the molecular ion is likely to proceed through several pathways, including the loss of small neutral molecules or radicals. Predicted major fragment ions are detailed in Table 2. The fragmentation of related chloroaniline compounds often involves the loss of a chlorine radical or a neutral hydrogen chloride molecule.[3]
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of 2-Amino-3-chlorothiophenol
| m/z Value (Predicted) | Proposed Fragment | Neutral Loss | Notes |
| 159/161 | [C₆H₆ClNS]⁺˙ | - | Molecular ion (M⁺˙) with characteristic 3:1 isotope pattern for Chlorine. |
| 124 | [C₆H₅NS]⁺˙ | Cl | Loss of a chlorine radical. |
| 123 | [C₆H₄NS]⁺ | HCl | Loss of a neutral hydrogen chloride molecule. |
| 97 | [C₅H₄S]⁺˙ | HCN, Cl | Loss of hydrogen cyanide and a chlorine radical from the molecular ion. |
| 91 | [C₆H₅N]⁺˙ | S, Cl | Loss of a sulfur atom and a chlorine radical. |
Note: The predicted m/z values are for the most abundant isotope of each element, except where the chlorine isotope pattern is noted.
Visualization of Experimental Workflows
To provide a clear understanding of the analytical processes, the following diagrams, generated using the DOT language, illustrate the typical experimental workflows for IR and mass spectrometry analysis.
Figure 1. Experimental Workflow for FT-IR Analysis.
Figure 2. Experimental Workflow for Mass Spectrometry Analysis.
Conclusion
References
An In-depth Technical Guide on the Synthesis and Characterization of 2-Amino-3-chlorothiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-3-chlorothiophenol, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. This document details a proposed synthetic pathway, experimental protocols, and the analytical techniques required for structural confirmation and purity assessment.
Core Synthesis and Characterization
Quantitative Data Summary
A summary of the key quantitative data for 2-Amino-3-chlorothiophenol is presented in the table below. This includes its physical properties and the expected ranges for its spectroscopic signatures.
| Parameter | Value |
| Molecular Formula | C₆H₆ClNS |
| Molecular Weight | 159.64 g/mol [1] |
| CAS Number | 40925-72-2[1] |
| Melting Point | 78 °C[1] |
| Boiling Point | 254.908 °C at 760 mmHg[1] |
| Density | 1.373 g/cm³[1] |
| Appearance | Solid |
| ¹H NMR | Aromatic protons: ~6.5-7.5 ppm |
| Amine (-NH₂) protons: ~3.5-5.0 ppm | |
| Thiol (-SH) proton: ~3.0-4.0 ppm | |
| ¹³C NMR | Aromatic carbons: ~110-150 ppm |
| IR Spectroscopy | N-H stretch (amine): ~3300-3500 cm⁻¹ |
| S-H stretch (thiol): ~2550-2600 cm⁻¹ | |
| C-Cl stretch: ~600-800 cm⁻¹ | |
| Aromatic C-H stretch: ~3000-3100 cm⁻¹ | |
| Aromatic C=C stretch: ~1400-1600 cm⁻¹ | |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z ≈ 159/161 (due to ³⁵Cl/³⁷Cl isotopes) |
Experimental Protocols
The following section outlines a detailed, proposed experimental protocol for the synthesis of 2-Amino-3-chlorothiophenol, followed by the standard procedures for its characterization.
Proposed Synthesis of 2-Amino-3-chlorothiophenol
This proposed synthesis is a two-step process starting from 2-chloro-6-nitroaniline. The first step involves the introduction of the thiol group via a diazotization reaction followed by treatment with a sulfur source. The second step is the reduction of the nitro group to an amine.
Step 1: Synthesis of 2-Chloro-6-nitrothiophenol from 2-Chloro-6-nitroaniline
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-6-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Thiocyanation:
-
In a separate flask, prepare a solution of potassium xanthate (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium xanthate solution while stirring vigorously. An intermediate xanthate ester will precipitate.
-
Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
-
Hydrolysis:
-
Heat the reaction mixture to reflux for 2-3 hours to hydrolyze the xanthate ester to the corresponding thiol.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-chloro-6-nitrothiophenol.
-
Step 2: Reduction of 2-Chloro-6-nitrothiophenol to 2-Amino-3-chlorothiophenol
-
Reduction:
-
In a round-bottom flask, dissolve the crude 2-chloro-6-nitrothiophenol from the previous step in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent. A common and effective method for the reduction of aromatic nitro groups is the use of a metal in an acidic medium, such as tin(II) chloride in concentrated hydrochloric acid, or iron powder in acetic acid.[2]
-
For example, with tin(II) chloride, add the reagent portion-wise to the solution of the nitro compound while stirring. The reaction is often exothermic and may require cooling to maintain a moderate temperature.
-
After the addition is complete, heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-Amino-3-chlorothiophenol.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on a 400 MHz or higher NMR spectrometer. Chemical shifts will be reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: Using the same sample, record the ¹³C NMR spectrum.
2. Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory. The spectrum should be recorded in the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer, for example, with an electrospray ionization (ESI) source. This will provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight.
4. Melting Point Determination:
-
Determine the melting point of the purified solid using a standard melting point apparatus. A sharp melting point range is indicative of high purity.
Visualizations
The following diagrams illustrate the proposed synthesis workflow and the characterization logic.
Caption: Proposed synthesis workflow for 2-Amino-3-chlorothiophenol.
Caption: Logical workflow for the characterization of 2-Amino-3-chlorothiophenol.
References
Stability and Storage Conditions for 2-Amino-3-chlorothiophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-3-chlorothiophenol (CAS No: 40925-72-2). Understanding the stability profile of this compound is critical for its effective use in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals, ensuring the integrity of experimental results and the quality of final products.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-3-chlorothiophenol is presented in Table 1. These properties are fundamental to its handling and storage.
Table 1: Physicochemical Properties of 2-Amino-3-chlorothiophenol
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClNS | N/A |
| Molecular Weight | 159.64 g/mol | N/A |
| Appearance | Solid | [1] |
| Melting Point | 78 °C | N/A |
| Boiling Point | 254.9 ± 20.0 °C (Predicted) | N/A |
| Density | 1.372 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 6.46 ± 0.10 (Predicted) | N/A |
| Solubility | Very slightly soluble in water (0.4 g/L at 25 °C, Calculated). Soluble in organic solvents and basic water. | [2] |
Stability Profile and Degradation Pathways
Other potential degradation pathways, which should be investigated in formal stability studies, include:
-
Photodegradation: Aromatic compounds, especially those with amino and thiol functional groups, can be susceptible to degradation upon exposure to light.
-
Thermal Degradation: While the compound is a solid at room temperature, elevated temperatures can accelerate oxidative degradation and potentially lead to other decomposition pathways.
-
Hydrolysis: The stability of the compound in aqueous solutions at different pH values should be evaluated, although significant hydrolysis under typical conditions is not immediately expected based on its structure.
A logical workflow for investigating these degradation pathways is presented below.
The primary anticipated degradation pathway via oxidation is illustrated in the following diagram.
Recommended Storage and Handling Conditions
Based on available safety data sheets for 2-Amino-3-chlorothiophenol and related aminothiophenols, the following storage and handling conditions are recommended to maintain its purity and stability.
Table 2: Recommended Storage and Handling Conditions for 2-Amino-3-chlorothiophenol
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C | To minimize thermal degradation and slow down potential oxidative processes. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the thiol group to a disulfide.[1] |
| Light | Protect from light. | To prevent potential photodegradation. |
| Moisture | Keep container tightly closed in a dry place. | To protect from atmospheric moisture. |
| Ventilation | Store in a well-ventilated area. | General safety practice for chemical storage. |
| Incompatible Materials | Store away from strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates. | To prevent chemical reactions that could degrade the compound.[3] |
| Container | Store in a tightly sealed, suitable container. | To prevent contamination and exposure to air and moisture. |
Experimental Protocols
While specific validated protocols for 2-Amino-3-chlorothiophenol are not published, the following general methodologies can be adapted for its stability assessment.
Protocol for a Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Objective: To investigate the degradation of 2-Amino-3-chlorothiophenol under various stress conditions.
Materials:
-
2-Amino-3-chlorothiophenol
-
Methanol or acetonitrile (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Water (HPLC grade)
-
Calibrated oven, photostability chamber, pH meter, and HPLC system.
Procedure:
-
Sample Preparation: Prepare a stock solution of 2-Amino-3-chlorothiophenol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60-80°C) for a defined period. Withdraw samples at various time points, neutralize, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a specified temperature (e.g., 60-80°C) for a defined period. Withdraw samples at various time points, neutralize, and dilute for analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature. Monitor the reaction over time and quench if necessary before dilution and analysis.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C) in a calibrated oven for a set duration.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products.
Objective: To develop and validate an HPLC method capable of separating 2-Amino-3-chlorothiophenol from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
A reverse-phase C18 column is a common starting point.
Method Development Strategy:
-
Wavelength Selection: Determine the UV absorbance maximum of 2-Amino-3-chlorothiophenol in the mobile phase. A PDA detector is useful for monitoring peak purity.
-
Mobile Phase Selection: Start with a simple mobile phase, such as a mixture of acetonitrile or methanol and water or a buffer (e.g., phosphate or acetate buffer).
-
Isocratic vs. Gradient Elution: Begin with isocratic elution. If co-elution of the parent compound and degradation products occurs, a gradient elution program should be developed to achieve adequate separation.
-
Optimization: Systematically optimize mobile phase composition, pH, column temperature, and flow rate to achieve optimal separation with good peak shape and resolution.
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation study to confirm that all degradation products are well-resolved from the parent peak and from each other.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
The logical flow for developing a stability-indicating HPLC method is depicted below.
Conclusion
2-Amino-3-chlorothiophenol is a reactive chemical intermediate that requires careful storage and handling to maintain its integrity. The primary stability concern is oxidation of the thiol group, which can be mitigated by storing the compound at refrigerated temperatures (2-8 °C) under an inert atmosphere and protected from light. For research and development purposes, it is highly recommended to perform formal stability studies under forced degradation conditions to fully understand its degradation profile and to develop a validated stability-indicating analytical method for accurate quantification. The experimental protocols and workflows provided in this guide offer a robust framework for undertaking such studies.
References
A Technical Guide to High-Purity 2-Amino-3-chlorothiophenol for Research and Development
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals interested in the procurement, characterization, and application of high-purity 2-Amino-3-chlorothiophenol (CAS No: 40925-72-2). This key organic intermediate is notable for its role in the synthesis of various heterocyclic compounds, particularly benzothiazoles, which possess a wide range of biological activities.[1]
Commercial Availability and Specifications
2-Amino-3-chlorothiophenol is available from several commercial chemical suppliers. Purity levels and available quantities may vary, so direct consultation with suppliers is recommended for specific research needs.
Table 1: Prominent Commercial Suppliers
| Supplier | Noted Purity Levels | Country of Origin (if specified) |
| Sigma-Aldrich (Merck) | 95% | CN |
| LGC Standards | Certified Reference Material | Not Specified[2] |
| AstaTech, Inc. | 95% | CN |
| ChemicalBook Affiliates | 95% - 98% | China, Germany, UK, USA[3][4] |
Table 2: Physicochemical and Analytical Data
| Property | Value | Source(s) |
| CAS Number | 40925-72-2 | [3] |
| Molecular Formula | C₆H₆ClNS | [3][5] |
| Molecular Weight | 159.64 g/mol | [3][5] |
| Physical Form | Solid | |
| Melting Point | 78°C | [3][5] |
| Boiling Point | 254.9 ± 20.0 °C (Predicted) | [3][5] |
| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [3][5] |
| pKa | 6.46 ± 0.10 (Predicted) | [3][5] |
| Storage Temperature | 2-8°C |
Synthesis and Analytical Workflows
The synthesis and subsequent purity verification of 2-Amino-3-chlorothiophenol are critical for its application in sensitive downstream processes like drug synthesis.
The preparation of o-aminothiophenols often involves the reduction of corresponding o-chloronitrobenzenes.[6] A plausible synthetic route involves the reaction of an appropriate precursor with a sulfur source, followed by reduction of a nitro group to the amine.
Caption: Generalized workflow for the synthesis of 2-Amino-3-chlorothiophenol.
Confirming the identity and purity of 2-Amino-3-chlorothiophenol requires a combination of analytical techniques.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-3-chlorothiophenol | LGC Standards [lgcstandards.com]
- 3. 40925-72-2 CAS MSDS (2-AMINO-3-CHLOROTHIOPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Amino-3-chlorobenzenethiol | CAS#:40925-72-2 | Chemsrc [chemsrc.com]
- 5. 2-AMINO-3-CHLOROTHIOPHENOL CAS#: 40925-72-2 [amp.chemicalbook.com]
- 6. US3931321A - Process for the preparation of O-aminothiophenols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety Data Sheet and Handling Precautions for 2-Amino-3-chlorothiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 2-Amino-3-chlorothiophenol (CAS No. 40925-72-2). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the risks associated with this compound and the necessary measures to mitigate them.
Section 1: Chemical Identification and Physical Properties
2-Amino-3-chlorothiophenol, also known as 2-amino-3-chlorobenzenethiol or 6-chloro-2-mercaptoaniline, is a chemical intermediate used in various synthetic applications, including pharmaceutical research.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNS | [1][2] |
| Molecular Weight | 159.64 g/mol | [1] |
| CAS Number | 40925-72-2 | [1] |
| Appearance | Solid | |
| Melting Point | 78 °C | [1] |
| Boiling Point | 254.908 °C at 760 mmHg | [1] |
| Flash Point | 107.965 °C | [1] |
| Density | 1.373 g/cm³ | [1] |
| Vapor Pressure | 0.017 mmHg at 25°C | [1] |
| Refractive Index | 1.672 | [1] |
| Solubility | Very slightly soluble (0.4 g/L) at 25 °C (calculated) | [3] |
| Storage Temperature | 2-8 °C |
Section 2: Hazard Identification and Classification
2-Amino-3-chlorothiophenol is classified as a hazardous chemical. The following table summarizes its hazard statements and classifications.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, Oral | H302: Harmful if swallowed | Warning | |
| Skin irritation | H315: Causes skin irritation | Warning | |
| Serious eye irritation | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | Warning |
Source:[4]
This chemical is considered hazardous and can cause significant health effects upon exposure.[5] It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[5] The toxicological properties have not been fully investigated, and symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[5]
Caption: Relationship between hazards and precautionary measures for 2-Amino-3-chlorothiophenol.
Section 3: Handling and Storage
Handling:
-
Do not get in eyes, on skin, or on clothing.[5]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
-
Use only outdoors or in a well-ventilated area.[5] Handle the product only in a closed system or provide appropriate exhaust ventilation.[5]
-
Wash face, hands, and any exposed skin thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[5]
-
Keep away from open flames, hot surfaces, and sources of ignition.[5] Take measures to prevent the buildup of electrostatic charge.[6]
Storage:
-
Store in a dry, cool, and well-ventilated place.[5]
-
Keep container tightly closed.[5] Containers that are opened must be carefully resealed and kept upright to prevent leakage.[6]
-
Store locked up.[7]
-
Keep away from heat, sparks, and flame.[5]
-
Store in a corrosives area.[5]
-
Store under an inert atmosphere.[7]
-
Incompatible Materials: Strong oxidizing agents, strong bases, acids, acid anhydrides, acid chlorides, and chloroformates.[5][7]
Section 4: Experimental Protocols - Spill and Leak Procedures
In the event of a spill or leak, the following protocol should be followed:
-
Personal Precautions:
-
Remove all sources of ignition.[5]
-
Take precautionary measures against static discharges.[7]
-
Use personal protective equipment as required.[7]
-
Ensure adequate ventilation.[7]
-
Evacuate personnel to safe areas.[7] Keep people away from and upwind of the spill/leak.[7]
-
Avoid breathing vapors, mist, or gas.[6]
-
-
Environmental Precautions:
-
Methods for Containment and Cleaning Up:
Section 5: Emergency Procedures and First Aid
Immediate medical attention is required in case of exposure.[7]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] Immediately call a POISON CENTER or doctor.[5]
-
Skin Contact: Take off immediately all contaminated clothing.[5] Rinse skin with water or shower.[5] Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[5] Wash contaminated clothing before reuse.[7]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[5] If not breathing, give artificial respiration.[5]
-
Ingestion: Rinse mouth.[5] Do NOT induce vomiting.[5] Ingestion causes severe swelling, severe damage to the delicate tissue, and danger of perforation.[5]
Caption: Emergency response workflow for 2-Amino-3-chlorothiophenol incidents.
Section 6: Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling 2-Amino-3-chlorothiophenol:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]
Ensure that eyewash stations and safety showers are close to the workstation location.[7]
Section 7: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use CO₂, dry chemical, or foam to extinguish.[5] Water spray can be used to cool closed containers.[5]
-
Specific Hazards: This is a combustible material, and containers may explode when heated.[5] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen chloride gas.[5][7]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]
This guide is intended to provide essential safety information to trained professionals. It is not a substitute for a thorough understanding of the material's properties and the implementation of proper laboratory safety practices. Always refer to the most current and complete Safety Data Sheet provided by the supplier before handling this chemical.
References
- 1. lookchem.com [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS # 40925-72-2, 2-Amino-3-chlorobenzenethiol, 2-Amino-3-chlorothiophenol, 6-Chloro-2-mercaptoaniline - chemBlink [chemblink.com]
- 4. 2-Amino-5-chlorobenzenethiol | C6H6ClNS | CID 2737518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Crystal Structure of 2-Amino-3-chlorothiophenol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of derivatives of 2-Amino-3-chlorothiophenol. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the molecular architecture, synthesis, and biological relevance of these compounds.
Introduction
2-Amino-3-chlorothiophenol is a versatile building block in organic synthesis, primarily utilized in the preparation of a variety of heterocyclic compounds, most notably benzothiazoles. These derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The spatial arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide will focus on the synthesis, crystallographic analysis, and biological context of these important chemical entities.
Synthesis of 2-Amino-3-chlorothiophenol Derivatives
The most common derivatives of 2-Amino-3-chlorothiophenol are benzothiazoles, which are typically synthesized through a condensation reaction with various aldehydes, carboxylic acids, or other electrophilic reagents. The general synthetic scheme involves the reaction of the amino and thiol groups of the 2-Amino-3-chlorothiophenol core with a suitable precursor to form the fused thiazole ring.
Experimental Protocols
General Synthesis of Benzothiazoles from 2-Amino-3-chlorothiophenol
Materials:
-
2-Amino-3-chlorothiophenol
-
Substituted aldehyde or carboxylic acid (1.0-1.2 equivalents)
-
Solvent (e.g., ethanol, methanol, or a solvent-free system)
-
Catalyst (e.g., acid or base, optional)
Procedure:
-
A mixture of 2-Amino-3-chlorothiophenol (1 equivalent) and the desired aldehyde or carboxylic acid is prepared in a suitable solvent or under solvent-free conditions.
-
If required, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine) is added to the reaction mixture.
-
The mixture is then heated under reflux or stirred at an appropriate temperature for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure benzothiazole derivative.
Single-Crystal X-ray Diffraction Protocol
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. Other methods, such as vapor diffusion or cooling crystallization, can also be employed.
Data Collection:
-
A suitable single crystal of the compound is carefully selected and mounted on a goniometer head.
-
The crystal is then placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector. A series of diffraction images are recorded as the crystal is rotated through a range of angles.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined by least-squares methods against the experimental diffraction data to optimize the atomic coordinates, displacement parameters, and other structural parameters.
-
The final refined structure is validated using various crystallographic criteria to ensure its quality and accuracy.
Crystal Structure Analysis
The following section presents a detailed analysis of the crystal structure of a representative derivative of a chloro-substituted aminothiophenol, Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate.
Crystallographic Data for Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂ClNO₂S |
| Formula Weight | 273.74 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.456(2) |
| b (Å) | 16.987(3) |
| c (Å) | 9.012(2) |
| β (°) | 108.98(2) |
| Volume (ų) | 1223.5(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.487 |
| Absorption Coeff. (mm⁻¹) | 0.48 |
| F(000) | 568 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293(2) |
| 2θ range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 2810 |
| Independent reflections | 2675 [R(int) = 0.021] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.124 |
| R indices (all data) | R1 = 0.058, wR2 = 0.135 |
Selected Bond Lengths and Angles
| Bond | Length (Å) | Bond Angle | Angle (°) |
| S(1)-C(9) | 1.765(2) | C(9)-S(1)-C(8) | 101.5(1) |
| S(1)-C(8) | 1.812(2) | C(2)-N(1)-C(9) | 124.8(2) |
| N(1)-C(2) | 1.391(3) | C(1)-C(6)-Cl(1) | 119.5(2) |
| N(1)-C(9) | 1.402(3) | O(1)-C(10)-O(2) | 123.7(2) |
| Cl(1)-C(6) | 1.739(2) | O(1)-C(10)-C(2) | 124.5(2) |
| O(1)-C(10) | 1.201(3) | O(2)-C(10)-C(2) | 111.8(2) |
| O(2)-C(10) | 1.332(3) | C(3)-C(2)-N(1) | 118.9(2) |
| O(2)-C(11) | 1.458(3) | C(3)-C(2)-C(10) | 121.5(2) |
| C(2)-C(3) | 1.352(3) | N(1)-C(2)-C(10) | 119.6(2) |
Biological Activity and Signaling Pathways
Derivatives of 2-aminothiophenols have been identified as modulators of various biological targets, including G protein-coupled receptors (GPCRs) such as the P2Y1 purinergic receptor and the glucagon-like peptide-1 (GLP-1) receptor. Understanding the signaling pathways associated with these receptors is crucial for the development of drugs targeting these pathways.
P2Y1 Receptor Signaling
Some 2-aminothiophenol derivatives have been investigated as antagonists of the P2Y1 receptor, a key player in ADP-induced platelet aggregation.
Methodological & Application
Synthesis of 4-Chlorobenzothiazole Derivatives from 2-Amino-3-chlorothiophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities. The introduction of a chlorine atom at the 4-position of the benzothiazole ring, originating from the use of 2-Amino-3-chlorothiophenol as a starting material, can significantly influence the physicochemical and biological properties of the resulting molecules. This document provides detailed application notes and experimental protocols for the synthesis of 4-chlorobenzothiazole derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
The synthesis of benzothiazoles from 2-aminothiophenols is a well-established transformation, typically proceeding through the condensation with various electrophilic partners such as aldehydes, carboxylic acids, or their derivatives. However, the presence of the electron-withdrawing chloro group on the 2-aminothiophenol ring can impact the nucleophilicity of the starting material, often necessitating optimized reaction conditions to achieve satisfactory yields. This document outlines key synthetic strategies and provides detailed protocols for the preparation of a range of 2-substituted-4-chlorobenzothiazoles.
Synthetic Pathways and Logical Workflow
The primary route for the synthesis of 4-chlorobenzothiazoles involves the cyclocondensation of 2-Amino-3-chlorothiophenol with appropriate electrophiles. The general workflow is depicted below:
Figure 1: General workflow for the synthesis of 4-chlorobenzothiazole derivatives.
Synthesis from Aromatic Aldehydes
The reaction of 2-Amino-3-chlorothiophenol with aromatic aldehydes is a common method for the synthesis of 2-aryl-4-chlorobenzothiazoles. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzothiazole ring.
Experimental Protocol: Synthesis of 4-Chloro-2-(2-nitrophenyl)benzothiazole
This protocol is based on a reported synthesis and highlights the potential for lower yields with this substituted starting material.[1]
Materials:
-
2-Amino-3-chlorothiophenol
-
2-Nitrobenzaldehyde
-
RuCl₃ (catalyst)
-
[bmim]PF₆ (1-butyl-3-methylimidazolium hexafluorophosphate) (solvent)
Procedure:
-
In a round-bottom flask, combine 2-Amino-3-chlorothiophenol (1 mmol), 2-nitrobenzaldehyde (1 mmol), and RuCl₃ (5 mol%).
-
Add [bmim]PF₆ (2 mL) to the flask.
-
Stir the reaction mixture at room temperature under an air atmosphere for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-2-(2-nitrophenyl)benzothiazole.
Quantitative Data:
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Nitrobenzaldehyde | RuCl₃ | [bmim]PF₆ | 6 | 43 | [1] |
Note: The presence of the electron-withdrawing nitro group on the aldehyde and the chloro group on the aminothiophenol likely contributes to the moderate yield.
Synthesis from Carboxylic Acids
The condensation of 2-Amino-3-chlorothiophenol with carboxylic acids provides another route to 2-substituted-4-chlorobenzothiazoles. This reaction often requires a dehydrating agent or a catalyst to facilitate the formation of the amide bond followed by cyclization. While specific examples with 2-Amino-3-chlorothiophenol are not abundant in the literature, the following protocol is a general method that can be adapted.
General Experimental Protocol: Synthesis of 2-Aryl-4-chlorobenzothiazoles
Materials:
-
2-Amino-3-chlorothiophenol
-
Substituted Benzoic Acid
-
Polyphosphoric acid (PPA) or other suitable catalyst/dehydrating agent
Procedure:
-
In a reaction vessel, thoroughly mix 2-Amino-3-chlorothiophenol (1 equivalent) and the desired substituted benzoic acid (1.1 equivalents).
-
Add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring.
-
Heat the reaction mixture to 120-140°C and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified 2-aryl-4-chlorobenzothiazole.
Note: Reaction times and yields will vary depending on the specific carboxylic acid used. Optimization of the catalyst, temperature, and reaction time may be necessary.
Challenges and Considerations
The synthesis of benzothiazoles from 2-Amino-3-chlorothiophenol can present challenges. The electron-withdrawing nature of the chlorine atom can decrease the nucleophilicity of the amino group, potentially leading to slower reaction rates and lower yields. For instance, reactions with certain ketones have been reported to yield only trace amounts of the desired product.[1] Therefore, careful selection of reaction conditions and catalysts is crucial for successful synthesis.
Characterization of 4-Chlorobenzothiazole Derivatives
The synthesized compounds should be thoroughly characterized using standard analytical techniques to confirm their identity and purity.
General Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The chemical shifts and coupling constants will be influenced by the substituents on the benzothiazole and the 2-position aryl/alkyl group. |
| ¹³C NMR | The carbon atoms of the benzothiazole ring will have characteristic chemical shifts. The carbon attached to the chlorine atom (C4) will be influenced by the halogen's electronegativity. |
| IR | Characteristic peaks for C=N stretching (around 1600-1650 cm⁻¹) and C-S stretching can be observed. |
| MS | The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable. |
Signaling Pathways and Drug Development Applications
Benzothiazole derivatives are known to interact with a variety of biological targets, making them attractive scaffolds for drug development. The introduction of a chlorine atom at the 4-position can modulate the compound's interaction with target proteins and influence its pharmacokinetic properties.
Figure 2: Potential interactions of 4-chlorobenzothiazole derivatives with biological targets.
Conclusion
The synthesis of 4-chlorobenzothiazole derivatives from 2-Amino-3-chlorothiophenol provides access to a class of compounds with significant potential in drug discovery. While the presence of the chloro substituent can necessitate careful optimization of reaction conditions, the protocols and data presented in this document offer a solid foundation for researchers to explore this chemical space. The ability to generate a diverse library of 2-substituted-4-chlorobenzothiazoles will be invaluable for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
References
Catalytic Synthesis of Phenothiazines from 2-Amino-3-chlorothiophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of phenothiazine derivatives, utilizing 2-Amino-3-chlorothiophenol as a key starting material. The synthesis of the phenothiazine core is a critical step in the development of a wide range of pharmaceuticals, particularly antipsychotic and antihistaminic drugs. The methods outlined below are based on established catalytic cross-coupling reactions, adapted for the specific use of 2-Amino-3-chlorothiophenol. Given the limited literature on this specific starting material, the protocols are derived from analogous and well-documented catalytic systems for phenothiazine synthesis.
Application Notes
Phenothiazines are a class of heterocyclic compounds with a tricyclic structure that are of significant interest in medicinal chemistry. The introduction of a chlorine atom at a specific position on the phenothiazine scaffold can significantly modulate the compound's pharmacological properties. The use of 2-Amino-3-chlorothiophenol as a precursor allows for the regioselective synthesis of 1-chlorophenothiazine derivatives.
Catalytic methods, particularly those employing copper or palladium, offer significant advantages over classical synthetic routes, such as the Smiles rearrangement. These advantages include milder reaction conditions, higher yields, and greater functional group tolerance. The protocols described herein focus on a ligand-free copper-catalyzed cascade C-S and C-N cross-coupling reaction between 2-Amino-3-chlorothiophenol and an ortho-dihaloarene. An alternative iron-catalyzed domino reaction is also presented.
These methods are suitable for the construction of a library of novel phenothiazine derivatives for drug discovery and development. Researchers can adapt these protocols to vary the substituents on the ortho-dihaloarene partner, thereby accessing a diverse range of phenothiazine analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Copper-Catalyzed Cascade Synthesis of 1-Chlorophenothiazine
This protocol describes a ligand-free CuI-catalyzed cascade C-S and C-N cross-coupling of 2-Amino-3-chlorothiophenol with an ortho-dihaloarene.[1]
Materials:
-
2-Amino-3-chlorothiophenol
-
Ortho-dihaloarene (e.g., 1,2-dibromobenzene, 1,2-diiodobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk tube, add 2-Amino-3-chlorothiophenol (1.0 mmol), the ortho-dihaloarene (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.5 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add dry, degassed DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-chlorophenothiazine derivative.
Protocol 2: Iron-Catalyzed Domino Synthesis of 1-Chlorophenothiazine
This protocol presents an alternative, environmentally benign method using an iron catalyst for the domino C-S/C-N cross-coupling reaction.[2][3]
Materials:
-
2-Amino-3-chlorothiophenol
-
Ortho-dihaloarene (e.g., 1,2-dibromobenzene)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
1,10-Phenanthroline
-
Potassium tert-butoxide (KOtBu)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a dry Schlenk tube, combine 2-Amino-3-chlorothiophenol (1.0 mmol), the ortho-dihaloarene (1.2 mmol), FeSO₄·7H₂O (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add dry DMF (5 mL) followed by potassium tert-butoxide (2.5 mmol).
-
Seal the tube and heat the reaction mixture to 135 °C for 24 hours with vigorous stirring.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 1-chlorophenothiazine product.
Data Presentation
The following tables summarize representative quantitative data from analogous phenothiazine synthesis reactions. The specific yields for reactions starting with 2-Amino-3-chlorothiophenol may vary.
Table 1: Copper-Catalyzed Phenothiazine Synthesis from ortho-Aminobenzenethiols and ortho-Dihaloarenes
| Entry | ortho-Aminobenzenethiol | ortho-Dihaloarene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminobenzenethiol | 1,2-Diiodobenzene | K₂CO₃ | DMF | 120 | 12 | 85 | [1] |
| 2 | 2-Aminobenzenethiol | 1,2-Dibromobenzene | Cs₂CO₃ | DMSO | 140 | 24 | 78 | [1] |
| 3 | 2-Amino-5-methylbenzenethiol | 1,2-Diiodobenzene | K₂CO₃ | DMF | 120 | 12 | 82 | [1] |
| 4 | 2-Amino-4-chlorobenzenethiol | 1,2-Diiodobenzene | K₂CO₃ | DMF | 120 | 12 | 75 | [1] |
Table 2: Iron-Catalyzed Phenothiazine Synthesis
| Entry | Amine/Thiol Component | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-(2-mercaptophenyl)acetamide | 1,2-Dibromobenzene | KOtBu | DMF | 135 | 24 | 73 | [2] |
| 2 | 2-Aminobenzenethiol | 1,2-Dibromobenzene | KOtBu | DMF | 135 | 24 | 68 | [3] |
| 3 | 2-Aminobenzenethiol | 1-Bromo-2-iodobenzene | KOtBu | DMF | 135 | 24 | 75 | [3] |
Visualizations
The following diagrams illustrate the experimental workflow and a generalized catalytic cycle for the synthesis of phenothiazines.
Caption: Experimental workflow for catalytic phenothiazine synthesis.
Caption: Generalized catalytic cycle for phenothiazine synthesis.
References
Application of 2-Amino-3-chlorothiophenol in the Synthesis of P2Y1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of P2Y1 receptor antagonists, with a specific focus on the potential utility of 2-Amino-3-chlorothiophenol as a key starting material. The P2Y1 receptor, an important G-protein coupled receptor activated by adenosine diphosphate (ADP), plays a crucial role in platelet aggregation and is a validated target for the development of novel antiplatelet therapies.
Introduction
The P2Y1 receptor is a purinergic receptor that, upon activation by ADP, couples to Gq proteins, leading to the activation of phospholipase C (PLC).[1] This activation results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[1] These signaling events are critical for platelet shape change and the initiation of platelet aggregation.[2] Consequently, antagonism of the P2Y1 receptor represents a promising strategy for the development of antithrombotic agents.
Thienopyrimidine derivatives have emerged as a significant class of P2Y1 receptor antagonists. The synthesis of these scaffolds often involves the construction of a substituted thiophene ring followed by the annulation of a pyrimidine ring. 2-Amino-3-chlorothiophenol, while not extensively documented in the direct synthesis of P2Y1 antagonists, serves as a valuable precursor for the formation of substituted 2-aminothiophenes, which are key intermediates in the synthesis of thienopyrimidine-based compounds. The presence of the chloro-substituent offers a potential site for further chemical modification and structure-activity relationship (SAR) studies.
P2Y1 Receptor Signaling Pathway
The activation of the P2Y1 receptor by ADP initiates a cascade of intracellular events culminating in platelet aggregation. The signaling pathway is depicted below.
Synthetic Application of 2-Amino-3-chlorothiophenol
2-Amino-3-chlorothiophenol can be utilized as a starting material for the synthesis of substituted 2-aminothiophenes, which are versatile intermediates for the construction of thienopyrimidine-based P2Y1 antagonists. A plausible synthetic workflow is outlined below, commencing with a modified Gewald reaction.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of thienopyrimidine-based P2Y1 antagonists, adaptable for the use of 2-Amino-3-chlorothiophenol as a precursor.
Protocol 1: Synthesis of Substituted 2-Aminothiophene-3-carboxylate via Gewald Reaction
This protocol describes the synthesis of a 2-aminothiophene derivative, a key intermediate.
Materials:
-
2-Amino-3-chlorothiophenol
-
Ethyl cyanoacetate
-
A suitable aldehyde or ketone (e.g., cyclohexanone)
-
Elemental sulfur
-
Morpholine or another suitable base
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-3-chlorothiophenol (1 equivalent), ethyl cyanoacetate (1 equivalent), and the selected aldehyde or ketone (1 equivalent) in ethanol.
-
Add elemental sulfur (1.1 equivalents) to the mixture.
-
Add morpholine (0.5 equivalents) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield the substituted 2-aminothiophene-3-carboxylate.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4-one
This protocol outlines the cyclization of the 2-aminothiophene intermediate to form the thienopyrimidine core.
Materials:
-
Substituted 2-aminothiophene-3-carboxylate (from Protocol 1)
-
Formamide
-
Dowtherm A (optional, as a high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix the substituted 2-aminothiophene-3-carboxylate (1 equivalent) with an excess of formamide (10-20 equivalents).
-
Heat the mixture to reflux (approximately 180-210 °C) for 4-8 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thieno[2,3-d]pyrimidin-4-one.
Protocol 3: Functionalization to Yield P2Y1 Antagonist
This protocol describes the conversion of the thienopyrimidinone into a more potent antagonist through chlorination and subsequent nucleophilic substitution.
Materials:
-
Thieno[2,3-d]pyrimidin-4-one (from Protocol 2)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
A suitable nucleophile (e.g., a primary or secondary amine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine or another suitable base
-
Saturated sodium bicarbonate solution
Procedure:
-
Chlorination: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the thieno[2,3-d]pyrimidin-4-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 4-chlorothieno[2,3-d]pyrimidine. This intermediate is often used in the next step without further purification.
-
Nucleophilic Substitution: Dissolve the crude 4-chlorothienopyrimidine in a suitable aprotic solvent like dichloromethane.
-
Add the desired nucleophilic amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the final P2Y1 antagonist.
Quantitative Data of Representative P2Y1 Antagonists
The following table summarizes the inhibitory activities of some known thienopyrimidine and other P2Y1 receptor antagonists. This data can serve as a benchmark for newly synthesized compounds.
| Compound Class | Specific Compound | P2Y1 Inhibitory Activity (IC₅₀/Kᵢ) | Reference |
| Thienopyrimidine | Compound 1 | IC₅₀ = 1.55 µM (H. pylori inhibition, not P2Y1) | [3] |
| Thienopyrimidine | Compound 2 | IC₅₀ = 1.72 µM (H. pylori inhibition, not P2Y1) | [3] |
| Phenylurea | BPTU | Kᵢ = 6 nM | [4] |
| 2-Aminothiazole | Compound 7j | Kᵢ = 12 nM | [4] |
| Benzimidazole Sulfonylurea | Compound 1h | IC₅₀ = 0.19 µM | [5] |
| 2-(Phenoxyaryl)-3-urea | Compound 13 | IC₅₀ = 0.21 µM | [6] |
Note: The IC₅₀ values for compounds 1 and 2 from reference[3] are for Helicobacter pylori inhibition and are included to show the biological activity of the thienopyrimidine scaffold, not as direct P2Y1 antagonists.
Conclusion
The synthetic protocols and application notes provided herein offer a framework for the utilization of 2-Amino-3-chlorothiophenol in the synthesis of novel P2Y1 receptor antagonists. The thienopyrimidine scaffold is a promising starting point for the development of potent and selective antiplatelet agents. The chloro-substituent on the starting material provides a handle for further diversification, enabling extensive SAR exploration to optimize the pharmacological properties of the final compounds. Researchers are encouraged to adapt and optimize these general procedures for their specific target molecules.
References
- 1. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclization Reactions Involving 2-Amino-3-chlorothiophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-Amino-3-chlorothiophenol in the synthesis of valuable heterocyclic compounds, primarily focusing on the preparation of chlorophenothiazine and chlorobenzothiazole derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.
Synthesis of 1-Chlorophenothiazines via Smiles Rearrangement
The reaction of 2-Amino-3-chlorothiophenol with activated halonitrobenzenes provides a direct route to 1-chlorophenothiazine derivatives through a Smiles rearrangement. This intramolecular nucleophilic aromatic substitution is a powerful tool for the formation of the tricyclic phenothiazine core.
A critical step in this synthesis involves the initial condensation of 2-Amino-3-chlorothiophenol with a suitable halonitrobenzene to form a 2-amino-2'-nitrodiphenylsulfide intermediate. Subsequent formylation of the amino group facilitates the Smiles rearrangement, leading to the cyclized phenothiazine product.[1]
Reaction Pathway:
Caption: Synthesis of 1-Chlorophenothiazine via Smiles Rearrangement.
Experimental Protocol: Synthesis of 1-Chlorophenothiazine
This protocol is adapted from the general method described for the synthesis of chlorophenothiazines.[1]
Materials:
-
2-Amino-3-chlorothiophenol
-
Appropriate halonitrobenzene (e.g., 1-chloro-2,4-dinitrobenzene)
-
Ethanol
-
Sodium hydroxide
-
90% Formic acid
-
Hydrochloric acid
Procedure:
-
Condensation: In a round-bottom flask, dissolve 2-Amino-3-chlorothiophenol (1 equivalent) in ethanol. Add a solution of the halonitrobenzene (1 equivalent) in ethanol. To this mixture, add an ethanolic solution of sodium hydroxide (1 equivalent) dropwise with stirring. The reaction mixture is typically stirred at room temperature for a specified period until the formation of the 2-amino-2'-nitrodiphenylsulfide intermediate is complete (monitored by TLC).
-
Isolation of Intermediate: The intermediate diphenylsulfide may precipitate from the reaction mixture. Isolate the solid by filtration, wash with cold ethanol, and dry.
-
Formylation: Suspend the dried 2-amino-2'-nitrodiphenylsulfide intermediate in 90% formic acid. Reflux the mixture for a designated time to effect formylation.
-
Cyclization (Smiles Rearrangement): After cooling, the formylated product is treated with a base (e.g., aqueous sodium hydroxide) to induce the Smiles rearrangement and subsequent cyclization to the phenothiazine. The reaction is often heated to ensure completion.
-
Work-up and Purification: The crude phenothiazine product is isolated by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 1-chlorophenothiazine derivative.
Quantitative Data:
| Reactant (Halonitrobenzene) | Product | Yield (%) | Reference |
| 1-chloro-2,4-dinitrobenzene | 1-Chloro-2,4-dinitrophenothiazine | Not specified | [1] |
Synthesis of 4-Chlorobenzothiazoles via Cyclocondensation
A common and versatile method for the synthesis of benzothiazole derivatives is the cyclocondensation reaction of 2-aminothiophenols with various carbonyl compounds, most notably aldehydes. This reaction proceeds through the formation of a thiazoline intermediate, which is then oxidized to the aromatic benzothiazole. However, it has been noted that the presence of a chloro substituent at the 3-position of the 2-aminothiophenol ring can significantly impact the reaction outcome, in some cases leading to only trace amounts of the desired product under specific conditions.
Reaction Workflow:
Caption: General workflow for the synthesis of 4-chlorobenzothiazoles.
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-4-chlorobenzothiazoles
This is a generalized protocol based on common methods for benzothiazole synthesis. The specific conditions may require optimization for 2-Amino-3-chlorothiophenol.
Materials:
-
2-Amino-3-chlorothiophenol
-
Aldehyde (aromatic or aliphatic)
-
Solvent (e.g., ethanol, methanol, DMF, or water)
-
Catalyst (e.g., acid or base, optional)
-
Oxidizing agent (e.g., air, H₂O₂, I₂)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-Amino-3-chlorothiophenol (1 equivalent) and the aldehyde (1-1.2 equivalents) in the chosen solvent.
-
Catalyst Addition (if applicable): If a catalyst is used, add it to the reaction mixture at this stage.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Oxidation: In many cases, the oxidation of the thiazoline intermediate to the benzothiazole occurs in situ, often facilitated by atmospheric oxygen. In other cases, an explicit oxidizing agent may need to be added.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The product may precipitate and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization from an appropriate solvent.
Quantitative Data Summary:
The reactivity of 2-Amino-3-chlorothiophenol in cyclocondensation reactions can be variable. The following table summarizes representative data, highlighting the influence of reaction conditions.
| Aldehyde | Solvent | Catalyst/Oxidant | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethanol | H₂O₂/HCl | Room Temp | 1 | Not specified for 3-chloro | [2] |
| Various aldehydes | Water | None | 110 | 3 | Not specified for 3-chloro |
Note: One study reported that the reaction of 2-amino-3-chlorobenzenethiol with certain ketones resulted in only trace amounts of the desired benzothiazole product, indicating that steric hindrance and the electronic effects of the chloro group can be significant.[2] Researchers should consider these factors when designing synthetic routes.
Disclaimer
These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Heterocycles from 2-Amino-3-chlorothiophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of heterocyclic compounds, with a specific focus on utilizing 2-Amino-3-chlorothiophenol as a key starting material. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, often higher yields, and improved reaction purity.
Introduction
2-Amino-3-chlorothiophenol is a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active compounds and pharmaceuticals. The presence of the chloro-substituent offers a handle for further functionalization, making it an attractive building block in drug discovery. However, the electronic effects of the chlorine atom can influence its reactivity compared to the unsubstituted 2-aminothiophenol. Microwave irradiation provides a powerful tool to overcome potential reactivity hurdles and drive reactions to completion in a fraction of the time required by conventional methods.
This guide details protocols for the synthesis of two major classes of heterocycles derivable from 2-Amino-3-chlorothiophenol: benzothiazoles and phenothiazines. It should be noted that while extensive research exists for the microwave synthesis of these heterocycles from 2-aminothiophenol, literature specifically detailing high-yielding reactions with the 2-Amino-3-chlorothiophenol substrate is more limited. Reports have indicated that reactions with 2-amino-3-chlorobenzenethiol can sometimes result in lower yields or trace amounts of the desired product under certain conditions[1]. The provided protocols are based on established methods for the parent compound and include recommendations for adaptation and optimization for the chlorinated analogue.
Data Presentation: Synthesis of Benzothiazoles
The following table summarizes typical reaction conditions for the microwave-assisted synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes. While this data is for the unsubstituted starting material, it serves as a valuable baseline for developing protocols for 2-Amino-3-chlorothiophenol. Researchers should anticipate that reaction times may need to be extended or other parameters adjusted to achieve comparable yields with the chlorinated substrate.
| Entry | Aldehyde | Catalyst/Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Amberlite IR120 resin | - | 5-10 | 88-95 | [2] |
| 2 | 4-Chlorobenzaldehyde | Amberlite IR120 resin | - | 5-10 | 88-95 | [2] |
| 3 | 4-Methoxybenzaldehyde | Amberlite IR120 resin | - | 5-10 | 88-95 | [2] |
| 4 | 2-Nitrobenzaldehyde | Ionic Liquid | - | - | 43 (6h conv.) | [1] |
| 5 | Various Aromatic Aldehydes | [pmIm]Br (ionic liquid) | - | - | High | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 8-Chloro-2-arylbenzothiazoles
This protocol describes the condensation of 2-Amino-3-chlorothiophenol with aromatic aldehydes to yield 8-chloro-2-arylbenzothiazoles. The reaction is often catalyzed by an acidic resin or conducted in an ionic liquid under microwave irradiation.
Materials:
-
2-Amino-3-chlorothiophenol
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Catalyst: Amberlite IR120 resin or an ionic liquid (e.g., 1-pentyl-3-methylimidazolium bromide, [pmIm]Br)
-
Ethanol (if not using an ionic liquid as the solvent)
-
Microwave reactor equipped with sealed reaction vessels and a magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-Amino-3-chlorothiophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and a catalytic amount of Amberlite IR120 resin (e.g., 100 mg) or an ionic liquid (1-2 mL).
-
If using the resin catalyst, add a minimal amount of a high-boiling point solvent like ethanol or conduct the reaction solvent-free.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 85-120°C) for a specified time (e.g., 5-20 minutes). The optimal time and temperature should be determined by monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
If a resin was used, filter the mixture and wash the resin with ethanol.
-
If an ionic liquid was used, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate or the organic extracts under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 8-chloro-2-arylbenzothiazole.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Potential Microwave-Assisted Synthesis of Substituted Phenothiazines
The direct one-pot synthesis of phenothiazines from 2-Amino-3-chlorothiophenol via microwave irradiation is not well-documented. A plausible approach involves a two-step synthesis adapted from conventional methods, where both steps can potentially be accelerated by microwave heating. This involves an initial condensation to form a biphenylamine derivative, followed by a sulfur-mediated cyclization.
Step 1: Synthesis of a Biphenylamine Derivative (Microwave-Assisted)
Materials:
-
2-Amino-3-chlorothiophenol
-
Substituted p-chloronitrobenzene or a similar reactive aromatic compound
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF, DMSO)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 2-Amino-3-chlorothiophenol (1 mmol), the substituted aromatic partner (1 mmol), and a base such as potassium carbonate (2 mmol).
-
Add a suitable high-boiling solvent like DMF or DMSO (3-5 mL).
-
Seal the vessel and irradiate in the microwave reactor at a temperature of 150-200°C for 15-45 minutes. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate to obtain the crude biphenylamine derivative, which can be purified by chromatography or used directly in the next step.
Step 2: Thionation to form the Phenothiazine Ring (Microwave-Assisted)
Materials:
-
Crude biphenylamine derivative from Step 1
-
Elemental sulfur
-
Iodine (catalytic amount)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, thoroughly mix the biphenylamine derivative (1 mmol), elemental sulfur (2 mmol), and a catalytic amount of iodine.
-
The reaction can be attempted under solvent-free conditions.
-
Seal the vessel and irradiate in the microwave reactor. Use short bursts of power (e.g., 30-second intervals) for a total of 8-15 minutes to control the temperature.
-
After cooling, the solid product can be washed with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the pure substituted phenothiazine.[4]
Visualizations
Reaction Pathway for Benzothiazole Synthesis
Caption: Microwave-assisted synthesis of 8-chloro-2-arylbenzothiazoles.
Experimental Workflow for Microwave-Assisted Synthesis
Caption: General workflow for microwave-assisted heterocycle synthesis.
Logical Relationship for Phenothiazine Synthesis
Caption: A potential two-step pathway for phenothiazine synthesis.
References
Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions with 2-Amino-3-chlorothiophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Amino-3-chlorothiophenol in various metal-catalyzed cross-coupling reactions. This versatile building block offers a pathway to a diverse range of sulfur and nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. While direct literature on cross-coupling reactions with this specific substrate is limited, the following protocols are based on established methodologies for structurally related compounds and provide a strong starting point for reaction discovery and optimization.
Introduction to Cross-Coupling with 2-Amino-3-chlorothiophenol
2-Amino-3-chlorothiophenol is a trifunctional molecule featuring amino, chloro, and thiol groups. This unique arrangement allows for selective chemical transformations to construct complex molecular architectures. The chloro substituent, in particular, serves as a handle for various palladium, copper, and nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The resulting products, often derivatives of benzothiazoles and other related heterocycles, are prevalent scaffolds in numerous biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3]
The primary challenge in reactions involving 2-Amino-3-chlorothiophenol is the potential for catalyst inhibition by the thiol group and the competing reactivity of the amino group.[4] Careful selection of the catalyst, ligands, and reaction conditions is therefore crucial for achieving high yields and selectivity.
Key Cross-Coupling Reactions and Protocols
This section details experimental protocols for several key metal-catalyzed cross-coupling reactions. The reaction conditions provided are starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction can be employed to introduce aryl or vinyl substituents at the 3-position of the 2-aminothiophenol ring, which can then be cyclized to form substituted benzothiazoles.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Aryl Halide | 2-Amino-3-chlorothiophenol |
| Boronic Acid | Arylboronic acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/H₂O (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12-24 h |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add 2-Amino-3-chlorothiophenol (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction can be used to introduce various amino functionalities at the 3-position, leading to novel 2,3-diaminothiophenol derivatives.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Aryl Halide | 2-Amino-3-chlorothiophenol |
| Amine | Primary or secondary amine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ (1.5 equiv) |
| Solvent | Dioxane |
| Temperature | 100 °C |
| Reaction Time | 18-24 h |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).
-
Add 2-Amino-3-chlorothiophenol (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed dioxane (5 mL).
-
Seal the tube and heat the mixture to 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a route to 3-alkynyl-2-aminothiophenols.
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | Condition |
| Aryl Halide | 2-Amino-3-chlorothiophenol |
| Alkyne | Terminal alkyne (1.5 equiv) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |
| Co-catalyst | CuI (4 mol%) |
| Base | Triethylamine (2.0 equiv) |
| Solvent | THF |
| Temperature | 60 °C |
| Reaction Time | 8-16 h |
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add 2-Amino-3-chlorothiophenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise at room temperature.
-
Heat the reaction to 60 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Heck Reaction: C-C (sp²) Bond Formation
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This can be used to introduce vinyl groups at the 3-position of 2-Amino-3-chlorothiophenol.
Table 4: Representative Conditions for Heck Reaction
| Parameter | Condition |
| Aryl Halide | 2-Amino-3-chlorothiophenol |
| Alkene | Alkene (e.g., Styrene, Acrylate) (1.5 equiv) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | P(o-tolyl)₃ (4 mol%) |
| Base | Triethylamine (2.0 equiv) |
| Solvent | DMF |
| Temperature | 120 °C |
| Reaction Time | 24 h |
Experimental Protocol: Heck Reaction
-
In a sealed tube, combine 2-Amino-3-chlorothiophenol (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and triethylamine (2.0 mmol).
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat the mixture to 120 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways and Applications
The following diagrams illustrate the general workflows and potential applications of the cross-coupling products derived from 2-Amino-3-chlorothiophenol.
Caption: General workflow for the synthesis of substituted benzothiazoles.
The substituted benzothiazole core is a privileged scaffold in drug discovery. The functionalization at various positions, enabled by cross-coupling reactions, allows for the fine-tuning of pharmacological properties.
Caption: Drug discovery workflow utilizing cross-coupling products.
Applications in Drug Development
Derivatives of 2-aminobenzothiazole have demonstrated a wide range of biological activities, making them attractive targets for drug discovery programs. The ability to diversify the substitution pattern on the benzothiazole core through cross-coupling reactions is a key strategy for developing potent and selective therapeutic agents.
Table 5: Reported Biological Activities of Substituted Benzothiazoles
| Biological Activity | Reference |
| Anticancer | [2][5] |
| Antimicrobial | [1][3] |
| Anticonvulsant | [1] |
| Anti-inflammatory | [1] |
| Antifungal | [6] |
The synthetic routes outlined in this document provide a foundation for accessing novel chemical matter for screening in various disease models. The logical relationship between synthesis and drug development is depicted in the workflow diagram above, illustrating how a diverse library of compounds can be generated and subsequently evaluated to identify promising drug candidates.
Conclusion
Metal-catalyzed cross-coupling reactions offer a powerful platform for the derivatization of 2-Amino-3-chlorothiophenol. While the inherent reactivity of the thiol and amino groups presents challenges, the protocols provided herein, based on well-established methodologies, offer a solid starting point for the synthesis of a wide array of substituted benzothiazoles and related heterocycles. These compounds hold significant promise for applications in drug discovery and materials science, warranting further exploration of their synthetic accessibility and biological properties.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. facm.ucl.ac.be [facm.ucl.ac.be]
- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
One-Pot Synthesis of Bioactive Phenothiazines from 2-Amino-3-chlorothiophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of bioactive chlorophenothiazines, utilizing 2-Amino-3-chlorothiophenol as a key starting material. Phenothiazines are a class of heterocyclic compounds renowned for their diverse pharmacological activities, including antipsychotic, anticancer, and antimicrobial properties.[1][2] This document outlines a synthetic strategy based on the Smiles rearrangement, a powerful tool for the formation of diaryl ethers, sulfides, and amines.
Application Notes
The synthesis of substituted phenothiazines is of significant interest in medicinal chemistry due to their broad therapeutic potential. The one-pot reaction of 2-amino-3-chlorothiophenol with highly activated halonitrobenzenes offers an efficient route to novel chlorinated phenothiazine derivatives. This approach, proceeding through an in-situ Smiles rearrangement, allows for the direct formation of the phenothiazine core. Halonitrobenzenes with nitro groups at both ortho positions to the halogen are particularly effective, as they readily undergo nucleophilic aromatic substitution.
The resulting chlorinated and nitrated phenothiazine scaffolds are promising candidates for drug discovery, particularly in oncology. These compounds are known to induce apoptosis and arrest the cell cycle in cancer cells by modulating key signaling pathways.[2]
Experimental Protocols
This section details the one-pot synthesis of a representative bioactive molecule, 1,3-dichloro-8-nitrophenothiazine, from 2-Amino-3-chlorothiophenol and 1,3-dichloro-4,6-dinitrobenzene.
Materials:
-
2-Amino-3-chlorothiophenol
-
1,3-dichloro-4,6-dinitrobenzene
-
Ethanol
-
Sodium hydroxide
-
Glacial acetic acid
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Melting point apparatus
-
Spectroscopic instrumentation (IR, NMR, Mass Spectrometry) for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Amino-3-chlorothiophenol (1.0 mmol) in ethanol (20 mL).
-
Addition of Base: To this solution, add a solution of sodium hydroxide (1.0 mmol) in ethanol (5 mL).
-
Addition of Electrophile: While stirring, add a solution of 1,3-dichloro-4,6-dinitrobenzene (1.0 mmol) in ethanol (10 mL) dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and then with deionized water. Recrystallize the solid from glacial acetic acid to afford the pure 1,3-dichloro-8-nitrophenothiazine.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (IR, 1H NMR, 13C NMR, and Mass Spectrometry) to confirm its structure.
Data Presentation
The following table summarizes representative quantitative data for the biological activity of chloro- and nitro-substituted phenothiazine derivatives against various cancer cell lines. It is important to note that these are representative values for this class of compounds and the specific activity of the synthesized molecule should be determined experimentally.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Chloro-nitrophenothiazine Derivatives | Human Breast Cancer (MCF-7) | 0.73 - 11.3 | [1] |
| Human Melanoma (C-32) | 6.3 | [1] | |
| Human Glioblastoma (SNB-19) | ~0.62 | [1] | |
| Human Colon Cancer (SW48) | Not specified, but potent | [2] | |
| Human Lung Cancer (A549) | 0.25 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of bioactive chlorophenothiazines.
Caption: A streamlined workflow for the one-pot synthesis.
Reaction Mechanism: Smiles Rearrangement
The core of this synthesis is the Smiles rearrangement, a key intramolecular nucleophilic aromatic substitution reaction.
Caption: The key mechanistic steps of the synthesis.
Signaling Pathway: Anticancer Activity of Phenothiazines
Chlorophenothiazines exert their anticancer effects by modulating multiple signaling pathways, primarily leading to apoptosis.
References
Application Notes and Protocols: 2-Amino-3-chlorothiophenol as a Precursor for Agricultural Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-3-chlorothiophenol as a key precursor in the synthesis of agricultural chemicals, with a primary focus on benzothiazole-based fungicides. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate research and development in this area.
Introduction
2-Amino-3-chlorothiophenol is a valuable bifunctional aromatic compound containing amino, chloro, and thiophenol moieties. This unique combination of functional groups makes it an important building block for the synthesis of a variety of heterocyclic compounds with diverse biological activities. In the agricultural sector, its primary application lies in the synthesis of benzothiazole derivatives, which have demonstrated significant potential as potent fungicides. The presence of the chlorine atom on the benzene ring can enhance the biological activity and modify the physicochemical properties of the resulting agricultural chemicals.
Application in Fungicide Synthesis: Benzothiazole Derivatives
2-Amino-3-chlorothiophenol serves as a direct precursor for the synthesis of substituted benzothiazoles. The general synthesis involves the condensation reaction of 2-Amino-3-chlorothiophenol with various aldehydes or other carbonyl-containing compounds. This reaction proceeds via the formation of an imine intermediate, followed by intramolecular cyclization to yield the benzothiazole ring system.
A notable example of a commercially relevant, though not directly chlorinated, benzothiazole fungicide is 2-(thiocyanomethylthio)benzothiazole (TCMTB). TCMTB is utilized for the control of various fungal and bacterial infections on seeds and in soil.[1] While the direct synthesis of chlorinated analogs of TCMTB from 2-Amino-3-chlorothiophenol is a subject of ongoing research, the fundamental synthetic strategies are applicable. Research has shown that the reaction of 2-amino-3-chlorobenzenethiol with aldehydes can produce the corresponding 2-substituted-8-chlorobenzothiazoles, although yields may vary depending on the specific reactants and conditions.[2]
Mechanism of Action of Benzothiazole Fungicides
The fungicidal activity of benzothiazole derivatives, such as TCMTB, is multifaceted. The primary mode of action is believed to be through the reaction with nucleophilic entities within the fungal cells, disrupting essential cellular processes. Additionally, TCMTB is known to inhibit flavoenzymes involved in the tricarboxylic acid (TCA) cycle, a key metabolic pathway for energy production. This inhibition leads to a depletion of cellular energy, ultimately resulting in fungal cell death.[1]
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-8-chlorobenzothiazoles
This protocol is a representative method for the synthesis of 2-aryl-8-chlorobenzothiazoles from 2-Amino-3-chlorothiophenol and various aromatic aldehydes, based on established synthetic strategies for benzothiazoles.
Materials:
-
2-Amino-3-chlorothiophenol
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ethanol
-
Hydrogen peroxide (30% solution)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-3-chlorothiophenol (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol (10 mL).
-
To this solution, add a mixture of 30% hydrogen peroxide (6 mmol) and concentrated hydrochloric acid (3 mmol).
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Quantitative Data
The efficacy of benzothiazole-based fungicides can be evaluated through various bioassays. The following table provides representative data for the antifungal activity of a non-chlorinated benzothiazole compound against a common plant pathogen. It is anticipated that chlorinated derivatives may exhibit enhanced activity.
| Compound | Target Fungus | Efficacy Metric | Value | Reference |
| Benzothiazole | Colletotrichum gloeosporioides | Minimum Fungicidal Concentration | 50 ppm | [3] |
| Benzothiazole | Colletotrichum gloeosporioides | Mycelial Inhibition at 75 ppm | 100% | [3] |
The following table presents toxicity data for the commercial fungicide TCMTB.
| Organism | Exposure Route | Toxicity Metric | Value | Reference |
| Rat | Oral | LD₅₀ | 1200 - 2500 mg/kg | |
| Rat | Inhalation | Acute Toxicity | High | |
| Rabbit | Dermal | Acute Toxicity | Low | |
| Aquatic Organisms | - | Toxicity | High |
Conclusion
2-Amino-3-chlorothiophenol is a promising precursor for the development of novel agricultural chemicals, particularly benzothiazole-based fungicides. The synthetic routes are generally straightforward, and the resulting compounds have demonstrated significant biological activity. Further research into the synthesis and evaluation of chlorinated benzothiazole derivatives is warranted to explore their potential as next-generation crop protection agents. The provided protocols and data serve as a valuable resource for researchers in this field.
References
- 1. Benthiazole [sitem.herts.ac.uk]
- 2. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 3. Benzothiazole—An Antifungal Compound Derived from Medicinal Mushroom Ganoderma lucidum against Mango Anthracnose Pathogen Colletotrichum gloeosporioides (Penz and (Sacc.)) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-3-chlorothiophenol in Dye and Pigment Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-Amino-3-chlorothiophenol as a versatile precursor in the synthesis of a variety of dyes and pigments. Due to the limited direct literature on this specific compound in dye chemistry, this document focuses on potential synthetic routes and generalized protocols based on the known reactivity of its functional groups and related analogs.
Introduction to 2-Amino-3-chlorothiophenol in Dye Synthesis
2-Amino-3-chlorothiophenol is an aromatic compound containing three key functional groups: a primary amine (-NH2), a thiol (-SH), and a chloro (-Cl) substituent. This unique combination makes it a promising, albeit not widely documented, starting material for the synthesis of heterocyclic and azo dyes.
-
The ortho-amino and thiol groups are ideally positioned for the facile synthesis of the benzothiazole heterocyclic system, a core structure in many functional dyes.
-
The aromatic amine group can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes.
-
The chloro substituent can influence the final properties of the dye, such as its color (bathochromic or hypsochromic shift), lightfastness, and solubility, primarily through its electron-withdrawing nature.
Application I: Synthesis of Benzothiazole-Based Dyes and Pigments
The condensation of 2-aminothiophenols with various electrophilic reagents is a fundamental method for constructing the benzothiazole ring system.[1][2][3] While some studies indicate that substituents like the chloro group on the 2-aminothiophenol ring can sometimes lead to lower yields in certain benzothiazole syntheses, the pathway remains a key potential application.[1]
Logical Workflow for Benzothiazole Dye Synthesis
Caption: General workflow for the synthesis of benzothiazole dyes.
Experimental Protocol: General Synthesis of a 2-Aryl-4-chlorobenzothiazole
This protocol is a generalized procedure based on the reaction of 2-aminothiophenols with aromatic aldehydes.[3]
Materials:
-
2-Amino-3-chlorothiophenol
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Solvent (e.g., Dimethylformamide - DMF, or Ethanol)
-
Catalyst (optional, e.g., iodine, Brønsted acids)[3]
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-3-chlorothiophenol (1 equivalent) in the chosen solvent.
-
Add the substituted aromatic aldehyde (1 equivalent).
-
If using a catalyst, add it to the mixture (e.g., 0.1 equivalents of iodine).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-4-chlorobenzothiazole dye.
Application II: Synthesis of Azo Dyes
The primary amino group of 2-Amino-3-chlorothiophenol can be converted to a diazonium salt, which can then undergo an electrophilic substitution reaction with an electron-rich aromatic compound (a coupling component) to form a stable azo dye. The thiol and chloro groups will act as auxochromes or modifiers.
Signaling Pathway for Azo Dye Synthesis
Caption: Pathway for the synthesis of azo dyes via diazotization and coupling.
Experimental Protocol: General Synthesis of an Azo Dye
This protocol is based on standard diazotization and azo coupling procedures.[4][5][6]
Materials:
-
2-Amino-3-chlorothiophenol
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Coupling component (e.g., N,N-dimethylaniline, 2-naphthol, or resorcinol)
-
Sodium hydroxide (NaOH) or sodium acetate for pH adjustment
-
Ice, standard laboratory glassware
Procedure:
Part A: Diazotization
-
Dissolve 2-Amino-3-chlorothiophenol (1 equivalent) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature remains below 5 °C.[5]
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling component (1 equivalent) in a suitable solvent. If the coupler is a phenol (like 2-naphthol), dissolve it in an aqueous sodium hydroxide solution. If it's an aniline derivative, dissolve it in a dilute acid and then buffer with sodium acetate.
-
Cool the coupling component solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and adjust the pH as necessary to facilitate the coupling reaction (typically weakly acidic for anilines and alkaline for phenols).
-
A colored precipitate of the azo dye will form. Continue stirring for 30 minutes in the ice bath.
-
Isolate the dye by filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
The crude dye can be purified by recrystallization.
Quantitative Data and Expected Properties
While specific quantitative data for dyes derived from 2-Amino-3-chlorothiophenol is not available in the cited literature, the following table provides typical data for related classes of dyes to serve as a reference for expected performance.
| Dye Class | Precursor Example | Typical λmax (nm) | Molar Extinction (ε) | Application | Color Range |
| Thiophene-based Azo Dyes | 2-Amino-3,5-dinitrothiophene | 437 - 534 | High | Disperse dyes for polyester | Red to Blue/Green[7][8] |
| Benzothiazole Azo Dyes | 2-Amino-6-substituted benzothiazole | 450 - 600 | High | Disperse dyes for polyester | Yellow to Reddish-Violet[8][9] |
The presence of the chloro group (an electron-withdrawing group) and the thiol group (a potential site for further reaction or complexation) on the 2-Amino-3-chlorothiophenol backbone is expected to modulate the electronic properties and thus the color and fastness of the resulting dyes.
Summary and Future Research
2-Amino-3-chlorothiophenol holds significant potential as a building block in the synthesis of both benzothiazole and azo dyes. The generalized protocols provided here offer a starting point for the exploration of its chemistry. Future research should focus on:
-
Synthesizing a library of dyes from 2-Amino-3-chlorothiophenol and systematically studying their photophysical properties.
-
Investigating the effect of the chloro and thiol groups on the dye's performance characteristics, such as lightfastness, wash fastness, and thermal stability.
-
Exploring the use of these dyes in applications beyond textiles, such as in organic electronics, sensors, or as biological stains.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole [mdpi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thieno[3,2-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,2-b]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. They are recognized as privileged scaffolds, meaning they are molecular frameworks that can bind to a wide range of biological targets. This versatility has led to the development of thieno[3,2-b]pyridine derivatives with a broad spectrum of pharmacological activities, including potent inhibitors of kinases in oncology research and modulators of glutamate receptors for neurological disorders.[1] Their unique structure and biological activity make them valuable building blocks in the discovery of novel therapeutic agents.[1]
This document provides a detailed protocol for a proposed synthetic route to the thieno[3,2-b]pyridine core, starting from 2-Amino-3-chlorothiophenol. The presented methodology is based on established chemical transformations, providing a plausible pathway for the synthesis of this important heterocyclic system.
Proposed Synthetic Pathway
The synthesis of the thieno[3,2-b]pyridine scaffold from 2-Amino-3-chlorothiophenol can be envisioned through a three-step process. This pathway involves the initial construction of the thiophene ring via S-alkylation and subsequent intramolecular cyclization, followed by the annulation of the pyridine ring using a Friedländer-type condensation reaction.
Figure 1: Proposed synthetic workflow for the synthesis of a substituted thieno[3,2-b]pyridine from 2-Amino-3-chlorothiophenol.
Experimental Protocols
The following protocols detail the proposed synthetic steps.
Step 1: Synthesis of the S-Alkylated Intermediate
This step involves the nucleophilic substitution of the chloride in ethyl 2-chloroacetoacetate by the thiol group of 2-Amino-3-chlorothiophenol.
Materials:
-
2-Amino-3-chlorothiophenol
-
Ethyl 2-chloroacetoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Separatory funnel
Procedure:
-
To a solution of 2-Amino-3-chlorothiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl 2-chloroacetoacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter off the solid potassium carbonate and wash with acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude S-alkylated intermediate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of the 3-Aminothiophene Intermediate
This step involves an intramolecular cyclization of the S-alkylated intermediate to form the 3-aminothiophene ring. This type of cyclization is often promoted by a base.
Materials:
-
S-Alkylated Intermediate from Step 1
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
Hydrochloric acid (HCl), 1M solution
-
Deionized water
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve the S-alkylated intermediate (1.0 eq) in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion (typically 3-5 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture by the dropwise addition of 1M HCl until a precipitate is formed.
-
Filter the precipitate, wash with cold deionized water, and dry under vacuum to obtain the 3-amino-4-chloro-2-ethoxycarbonyl-5-methylthiophene.
Step 3: Synthesis of the Thieno[3,2-b]pyridine
The final step is the construction of the pyridine ring via a Friedländer annulation. This involves the condensation of the 3-aminothiophene, which has a carbonyl group at the 2-position, with a compound containing an active methylene group, such as malononitrile.
Materials:
-
3-Amino-4-chloro-2-ethoxycarbonyl-5-methylthiophene from Step 2
-
Malononitrile
-
Piperidine
-
Ethanol
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve the 3-aminothiophene intermediate (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete (typically 6-8 hours), cool the mixture to room temperature.
-
The product is expected to precipitate from the solution upon cooling.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the final substituted thieno[3,2-b]pyridine.
Quantitative Data Summary
The following table summarizes the key parameters for the proposed synthetic route. The yields are estimated based on similar reactions reported in the chemical literature.
| Step | Reaction Name | Key Reagents | Reaction Time (h) | Temperature (°C) | Estimated Yield (%) |
| 1 | S-Alkylation | 2-Amino-3-chlorothiophenol, Ethyl 2-chloroacetoacetate | 4-6 | Reflux (Acetone) | 75-85 |
| 2 | Intramolecular Cyclization | S-Alkylated Intermediate, Sodium ethoxide | 3-5 | Reflux (Ethanol) | 65-75 |
| 3 | Friedländer Annulation | 3-Aminothiophene Intermediate, Malononitrile | 6-8 | Reflux (Ethanol) | 70-80 |
Applications in Drug Development
The thieno[3,2-b]pyridine scaffold is a cornerstone in the development of new therapeutics. Its derivatives have shown promise in a variety of disease areas:
-
Oncology: As highly selective inhibitors of protein kinases such as Haspin.[1]
-
Infectious Diseases: As potent agents against Mycobacterium tuberculosis by targeting the Enoyl-ACP reductase (InhA).[1]
-
Neuroscience: As negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5), a target for Parkinson's disease and chronic pain.[1]
-
Antifungal Agents: The core has been identified in novel fungicide leads against plant-pathogenic fungi.[1]
The synthetic accessibility of this scaffold, as outlined in the proposed protocol, allows for the generation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.
References
Troubleshooting & Optimization
Technical Support Center: Improving Low Yields in 2-Amino-3-chlorothiophenol Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during reactions with 2-Amino-3-chlorothiophenol, helping you optimize your experimental outcomes.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may face during your experiments.
Q1: My reaction with 2-Amino-3-chlorothiophenol is resulting in a significantly lower yield compared to reactions with unsubstituted 2-aminothiophenol. What are the likely causes?
A1: Low yields in reactions involving 2-Amino-3-chlorothiophenol are a common challenge and can be attributed to several factors stemming from the presence of the ortho-chloro substituent:
-
Electronic Effects: The chlorine atom is an electron-withdrawing group. This reduces the nucleophilicity of both the amino and the thiol groups, making them less reactive towards electrophiles like aldehydes and ketones. This can slow down the initial condensation step and subsequent cyclization.
-
Steric Hindrance: The presence of the chlorine atom in the ortho position to the amino group can create steric hindrance, impeding the approach of reactants to the reactive sites. This is particularly noticeable with bulky reaction partners.
-
Increased Propensity for Side Reactions: The electronic properties of the chloro-substituted ring can influence the stability of intermediates and favor alternative reaction pathways, such as the formation of disulfides.
-
Sub-optimal Reaction Conditions: Standard conditions used for 2-aminothiophenol may not be optimal for the less reactive 2-Amino-3-chlorothiophenol. Higher temperatures, longer reaction times, or more potent catalysts may be necessary to drive the reaction to completion.
Q2: I am observing a significant amount of a side product that I suspect is the disulfide of 2-Amino-3-chlorothiophenol. How can I prevent its formation?
A2: The formation of a disulfide dimer is a prevalent side reaction, as thiols are susceptible to oxidation. The presence of the chloro group can exacerbate this issue. Here are several strategies to minimize disulfide formation:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon. This will minimize the presence of oxygen, which is a primary oxidant.[1]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.
-
Use of Reducing Agents: In some cases, the addition of a mild reducing agent can help to maintain the thiol in its reduced state. However, care must be taken to ensure the reducing agent does not interfere with your desired reaction.
-
Control of pH: The rate of thiol oxidation can be pH-dependent. Maintaining a slightly acidic to neutral pH can sometimes help to slow down the rate of disulfide formation.[2]
-
Freshness of Reagent: Use freshly opened or purified 2-Amino-3-chlorothiophenol, as prolonged storage can lead to gradual oxidation.
Q3: What are the recommended starting conditions for a condensation reaction between 2-Amino-3-chlorothiophenol and an aromatic aldehyde?
A3: Given the reduced reactivity of 2-Amino-3-chlorothiophenol, starting with more forcing conditions than those used for 2-aminothiophenol is advisable. Here is a general starting point that can be optimized:
| Parameter | Recommended Starting Condition | Rationale |
| Catalyst | Acid catalyst (e.g., p-toluenesulfonic acid, Amberlite IR-120) or a Lewis acid (e.g., ZnCl2). | To activate the carbonyl group of the aldehyde for nucleophilic attack by the less reactive amino group. |
| Solvent | High-boiling polar aprotic solvents like DMF or DMSO. | To facilitate the reaction at elevated temperatures and to help dissolve all reactants. |
| Temperature | 80-120 °C. | To overcome the activation energy barrier associated with the less nucleophilic starting material. |
| Reaction Time | 6-24 hours. | Longer reaction times are often necessary to achieve reasonable conversion. |
| Atmosphere | Inert (Nitrogen or Argon). | To prevent oxidation of the thiol group. |
It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q4: How can I effectively purify the resulting chloro-substituted benzothiazole product?
A4: The purification of chloro-substituted benzothiazoles can often be achieved through standard laboratory techniques, but the presence of the chlorine atom can influence solubility and chromatographic behavior.
-
Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The polarity of the eluent can be adjusted based on the polarity of your specific product.
-
-
Recrystallization: If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing benzothiazole derivatives include ethanol, isopropanol, or mixtures such as ethanol/water.[3][4] It is recommended to perform small-scale solubility tests to find the optimal solvent or solvent system.
-
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: General Procedure for the Synthesis of 4-Chloro-2-aryl-benzothiazoles
This protocol describes a general method for the condensation of 2-Amino-3-chlorothiophenol with an aromatic aldehyde.
Materials:
-
2-Amino-3-chlorothiophenol
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
p-Toluenesulfonic acid (catalytic amount)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-3-chlorothiophenol (1.0 eq), the aromatic aldehyde (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Add DMF as the solvent and place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
The following table summarizes typical yields for the synthesis of benzothiazoles from 2-aminothiophenol and its chloro-substituted derivative, highlighting the impact of the chloro-substituent.
| Starting Thiophenol | Reaction Partner | Product | Yield (%) | Reference |
| 2-Aminothiophenol | Benzaldehyde | 2-Phenylbenzothiazole | 85-95 | [5] |
| 2-Amino-3-chlorothiophenol | 2-Nitrobenzaldehyde | 4-Chloro-2-(2-nitrophenyl)benzothiazole | 43 | [5] |
| 2-Amino-4-chlorothiophenol | Sodium dimethyldithiocarbamate | 2-(Dimethylthiocarbamoylsulfanyl)-5-chlorobenzothiazole | 95 | [5] |
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this technical support center.
Caption: General reaction pathway for the synthesis of 2-substituted-4-chlorobenzothiazoles.
Caption: A logical workflow for troubleshooting low yields in 2-Amino-3-chlorothiophenol reactions.
References
Technical Support Center: Optimization of Benzothiazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzothiazole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific challenges that can arise during benzothiazole synthesis, offering potential causes and actionable solutions in a question-and-answer format.
Q1: Why is the yield of my benzothiazole synthesis consistently low?
Low yields are a frequent issue in benzothiazole synthesis and can stem from several factors.[1]
-
Potential Causes:
-
Incomplete Cyclization: The reaction may not have proceeded to completion.
-
Side Reactions: Undesirable side reactions, such as sulfonation or halogenation of the aromatic ring, can consume starting materials.[1]
-
Hydrolysis: The starting materials, particularly substituted phenylthioureas, can hydrolyze under acidic conditions.[1]
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Suboptimal Catalyst Concentration: The amount of catalyst is critical for efficient cyclization.[1]
-
Improper Temperature Control: Both excessively high and low temperatures can negatively affect the reaction rate and selectivity. High temperatures may promote side reactions.[1]
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Oxidation of 2-Aminothiophenol: This starting material is sensitive to oxidation, which can lead to the formation of disulfide dimers and other byproducts, thereby reducing the yield.[2]
-
-
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) and adjust the reaction time and temperature accordingly. For instance, in the cyclization of p-chlorophenylthiourea, a staged temperature profile (e.g., 1.5 hours at 45-50°C followed by 6 hours at 65-70°C) can be effective.[1]
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Inert Atmosphere: To prevent the oxidation of 2-aminothiophenol, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[2]
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Adjust Catalyst Concentration: Systematically vary the catalyst concentration to find the optimal loading for your specific substrates.
-
Control Stoichiometry: Ensure the correct molar ratios of reactants are used, especially with hygroscopic solid reagents.[2]
-
Q2: I'm observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?
Byproduct formation can complicate purification and reduce the overall yield.
-
Common Byproducts:
-
Unreacted Starting Materials: Incomplete conversion is a common source of impurities.[2]
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Symmetrical Urea/Thiourea Derivatives: When using reagents like phosgene, self-condensation of 2-aminothiophenol can occur.[2]
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Disulfide Dimers: Oxidation of 2-aminothiophenol can lead to the formation of its disulfide dimer.[2]
-
-
Minimization Strategies:
-
Controlled Reagent Addition: Add reactive reagents, such as carbonylating agents, in a controlled manner to minimize self-condensation.[2]
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by optimizing time, temperature, and catalyst concentration to reduce the amount of unreacted starting materials.[2]
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Use of an Inert Atmosphere: Performing the reaction under nitrogen or argon can prevent the oxidation of 2-aminothiophenol.[2]
-
Q3: The final benzothiazole product has an off-white or yellowish color. How can I improve its purity and appearance?
Discoloration often indicates the presence of impurities.
-
Purification Techniques:
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Recrystallization: Dissolve the crude product in a suitable hot solvent (e.g., ethanol) and allow it to cool slowly to form purer crystals.[1]
-
Activated Carbon Treatment: Add activated carbon (e.g., Norit) to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration.[1]
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Regeneration from Hydrochloride Salt: Convert the benzothiazole to its hydrochloride salt, which can be precipitated and filtered. The purified benzothiazole can then be regenerated by neutralization.[1]
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be an effective purification method.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a general, reliable method for synthesizing 2-substituted benzothiazoles in the lab?
A widely used and effective method is the condensation of 2-aminothiophenol with aldehydes.[4][5] A mixture of hydrogen peroxide and hydrochloric acid in ethanol at room temperature is often used as the catalytic system, providing excellent yields in a short reaction time.[4][5][6]
Q2: Are there more environmentally friendly ("green") methods for benzothiazole synthesis?
Yes, several green chemistry approaches have been developed. These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times.[4][5]
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Ultrasonic irradiation: This method can provide moderate to good yields in a short time without the need for solvents or catalysts.[3]
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Use of reusable catalysts: Catalysts like samarium triflate in aqueous media or silica-supported sodium hydrogen sulfate under solvent-free conditions offer more sustainable options.[4][7]
Q3: What role does the solvent play in benzothiazole synthesis?
The choice of solvent can significantly impact the reaction outcome. For example, in some visible-light-assisted syntheses, using ethyl acetate as a solvent led to the formation of byproducts.[6] In other cases, solvent-free conditions have been shown to be highly effective.[6] It is crucial to select a solvent that is appropriate for the specific reaction conditions and reagents being used.
Q4: Is the synthesis of benzothiazole derivatives hazardous?
Yes, the synthesis can involve hazardous materials.[1] It is essential to consult the Safety Data Sheets (SDS) for all reagents and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Data Presentation: Comparison of Benzothiazole Synthesis Methods
The following table summarizes quantitative data for various methods of synthesizing 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, allowing for easy comparison.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94% | [5][6] |
| Microwave-Assisted | Amberlite IR120 resin | - | 85 | 5-10 min | 88-95% | [6] |
| Ultrasonic Probe Irradiation | None | None | Room Temp. | 20 min | 65-83% | [3] |
| Nanoparticle Catalyst | TiO₂ NPs / H₂O₂ | - | Daylight | 5-27 min | 90-97% | [6] |
| Ionic Liquid Catalyst | Nanorod-shaped ionogel | None | 80 | 10-25 min | 84-95% | [6] |
| Green Catalyst | Samarium triflate | Aqueous medium | - | - | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of Benzothiazole via Condensation of 2-Aminothiophenol with Formic Acid [8]
-
Materials and Reagents:
-
2-Aminothiophenol (≥98%)
-
Formic Acid (≥95%)
-
Saturated Sodium Bicarbonate solution
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminothiophenol (10 mmol).
-
Add formic acid (15 mL).
-
Heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain crude benzothiazole.
-
Protocol 2: Synthesis of 2-Substituted Benzothiazoles using Ultrasonic Probe Irradiation [3]
-
Materials and Reagents:
-
2-Aminothiophenol
-
Substituted Benzaldehyde
-
-
Procedure:
-
In a suitable vessel, mix 2-aminothiophenol (3.00 mmol) and the benzaldehyde derivative (3.00 mmol).
-
Irradiate the mixture with an ultrasonic probe for 20 minutes at an optimized power (e.g., 51 W).
-
Purify the crude product using silica gel column chromatography (e.g., Hexane:Ethyl acetate = 9.5:0.5, v/v).
-
Visualizations
Caption: General experimental workflow for benzothiazole synthesis.
Caption: Reaction pathway for benzothiazole synthesis from 2-aminothiophenol and an aldehyde.
References
Technical Support Center: Synthesis of Phenothiazines from 2-Amino-3-chlorothiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenothiazines using 2-Amino-3-chlorothiophenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on the common route involving the Smiles rearrangement of a 2-amino-2'-nitrodiphenyl sulfide intermediate.
Issue 1: Low Yield of the Desired Phenothiazine Product
| Potential Cause | Troubleshooting Step |
| Incomplete formation of the 2-amino-2'-nitrodiphenyl sulfide intermediate. | Monitor the initial condensation reaction (Ullmann condensation) by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials (2-Amino-3-chlorothiophenol and the halonitrobenzene). If the reaction is sluggish, consider increasing the temperature, reaction time, or using a more effective catalyst/base system. |
| Suboptimal conditions for the Smiles Rearrangement. | The Smiles rearrangement is sensitive to the base and solvent used. If yields are low, consider screening different bases (e.g., potassium hydroxide, sodium hydride) and solvent systems (e.g., ethanol, DMSO, DMF). Ensure anhydrous conditions if using moisture-sensitive bases like NaH. |
| Formation of side products. | The presence of multiple spots on a TLC plate indicates the formation of byproducts. The primary side reactions include Ullmann-type cyclization leading to isomeric products. See the "Side Product Identification and Minimization" section below for more details. |
| Degradation of the product. | Phenothiazines can be sensitive to light and air. Protect the reaction mixture from light and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Issue 2: Presence of Multiple Products in the Final Reaction Mixture
| Potential Cause | Troubleshooting Step |
| Formation of isomeric phenothiazines. | The primary cause of multiple products is often the competing Ullmann-type cyclization, which can lead to the formation of a constitutional isomer of the desired phenothiazine. The regioselectivity is influenced by the substitution pattern on both aromatic rings. |
| Unreacted starting materials or intermediates. | Incomplete reaction can lead to the presence of starting materials or the 2-amino-2'-nitrodiphenyl sulfide intermediate in the final product. Monitor the reaction progress by TLC. |
| Oxidation of the phenothiazine product. | Phenothiazines can be oxidized to the corresponding sulfoxide, especially if the reaction is exposed to air for extended periods at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of phenothiazines from 2-Amino-3-chlorothiophenol?
A1: The most significant side products are typically constitutional isomers of the desired phenothiazine. These arise from a competing Ullmann-type cyclization reaction that can occur alongside the desired Smiles rearrangement pathway. Additionally, unreacted starting materials and the intermediate 2-amino-2'-nitrodiphenyl sulfide may be present. Oxidation of the final phenothiazine product to its sulfoxide is also a possibility.
Q2: How can I minimize the formation of the isomeric byproduct?
A2: The ratio of the Smiles rearrangement product to the Ullmann cyclization product can be influenced by the reaction conditions. Generally, the Smiles rearrangement is favored under strongly basic conditions. Careful selection of the base and solvent system is crucial. Protecting the amino group of the 2-aminodiphenyl sulfide intermediate, often by formylation, can also direct the reaction towards the desired Smiles rearrangement pathway.
Q3: What analytical techniques are suitable for identifying the desired product and its isomers?
A3: A combination of chromatographic and spectroscopic techniques is recommended.
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Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and identifying the number of components in the product mixture.
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Column Chromatography: The primary method for separating the desired phenothiazine from its isomers and other impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final products and for distinguishing between isomers.
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Mass Spectrometry (MS): To confirm the molecular weight of the products.
Q4: My phenothiazine product is colored. Is this normal?
A4: Yes, phenothiazine and its derivatives are often colored compounds, typically appearing as yellow, green, or blueish crystalline solids. The color can vary depending on the substitution pattern and the purity of the compound. However, a significant change in color upon storage may indicate degradation or oxidation.
Side Product Summary
The following table summarizes the potential side products and factors influencing their formation.
| Side Product | Formation Pathway | Factors Favoring Formation | Suggested Mitigation Strategy |
| Isomeric Phenothiazine | Competing Ullmann-type cyclization | Neutral or weakly basic conditions; specific substitution patterns on the aromatic rings. | Use of a strong base (e.g., KOH, NaH) to favor the Smiles rearrangement; protection of the amino group (e.g., formylation). |
| Phenothiazine Sulfoxide | Oxidation of the final product | Exposure to air, light, and high temperatures. | Conduct the reaction under an inert atmosphere; protect the reaction and product from light; purify and store the product under inert conditions. |
| Unreacted Intermediates | Incomplete Smiles rearrangement | Insufficient reaction time, temperature, or base strength. | Monitor the reaction by TLC to ensure completion; optimize reaction conditions. |
Experimental Protocols
Key Experiment: Synthesis of a Chlorophenothiazine via Smiles Rearrangement
This protocol is a representative example and may require optimization for specific substrates.
Step 1: Synthesis of the 2-Formamido-2'-nitro-3-chlorodiphenyl sulfide Intermediate
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In a round-bottom flask, dissolve 2-Amino-3-chlorothiophenol and an equimolar amount of a suitable o-halonitrobenzene in a high-boiling polar solvent such as dimethylformamide (DMF).
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Add a slight excess of a base, such as potassium carbonate.
-
Heat the mixture at reflux and monitor the reaction by TLC.
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Once the starting materials are consumed, cool the reaction mixture and pour it into water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude 2-amino-2'-nitro-3-chlorodiphenyl sulfide.
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To the crude product, add an excess of 90% formic acid and heat the mixture to effect formylation of the amino group.
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After the reaction is complete (monitored by TLC), remove the excess formic acid under reduced pressure to yield the 2-formamido-2'-nitro-3-chlorodiphenyl sulfide intermediate.
Step 2: Smiles Rearrangement to form the Chlorophenothiazine
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Dissolve the 2-formamido-2'-nitro-3-chlorodiphenyl sulfide intermediate in a suitable solvent such as ethanol or acetone.
-
Add a solution of a strong base, such as potassium hydroxide in water, to the mixture.
-
Heat the reaction mixture at reflux. The Smiles rearrangement and subsequent cyclization will occur.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and neutralize it with an acid (e.g., acetic acid).
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The chlorophenothiazine product will often precipitate out of the solution.
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Collect the solid product by filtration, wash it with water, and dry it.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Reaction scheme for phenothiazine synthesis and side product formation.
Technical Support Center: Purification of 2-Amino-3-chlorothiophenol Derivatives
This guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 2-Amino-3-chlorothiophenol and its derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude 2-Amino-3-chlorothiophenol derivative is a dark, oily substance. How can I begin purification?
A1: Dark, oily crude products often contain polymeric impurities and residual solvents. A good first step is an aqueous workup.
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Troubleshooting Steps:
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.
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Wash the organic layer with a mild aqueous base, such as 5% sodium bicarbonate solution, to remove acidic impurities.
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Follow with a wash using brine (saturated NaCl solution) to remove excess water.
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Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter off the drying agent and concentrate the solution under reduced pressure. If the product is still an oil, consider column chromatography. If a solid appears, recrystallization may be possible.
-
Q2: I am trying to perform column chromatography, but my compound is streaking on the TLC plate. What does this mean and how can I fix it?
A2: Streaking on a Thin-Layer Chromatography (TLC) plate usually indicates that the compound is either too polar for the chosen solvent system, is acidic or basic and interacting with the silica gel, or the sample is overloaded. 2-Amino-3-chlorothiophenol derivatives contain both a basic amino group and an acidic thiol group, making them prone to interacting with silica gel.
-
Troubleshooting & Optimization:
-
Adjusting Polarity: Your mobile phase might be too non-polar. Gradually increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system).
-
Adding a Modifier: To reduce interactions with the acidic silica gel, add a small amount of a basic modifier to your eluent. A common choice is to add 0.5-1% triethylamine (NEt₃) or ammonia to the solvent system. This will protonate the silica surface and prevent the basic amine from sticking, resulting in sharper bands.
-
Check for Overloading: Ensure you are not spotting too much of your sample on the TLC plate. A diluted sample will give a more accurate result.
-
Q3: I performed a recrystallization, but my yield is very low. What are the common causes?
A3: Low yield in recrystallization can be due to several factors, including using too much solvent, cooling the solution too quickly, or the compound having significant solubility in the cold solvent.
-
Troubleshooting Steps:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will cause more of your product to remain dissolved when cooled, thus reducing the yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.
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Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. You may need to screen different solvents or use a co-solvent system (two miscible solvents).
-
Recover More Product: After filtering the crystals, try to concentrate the mother liquor (the remaining solution) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Q4: My purified compound is showing signs of oxidation (e.g., discoloration, disulfide formation). How can I prevent this?
A4: Thiophenols are susceptible to oxidation, where two thiol molecules react to form a disulfide bridge, especially when exposed to air (oxygen).
-
Prevention Strategies:
-
Use Degassed Solvents: Before use, bubble an inert gas like nitrogen or argon through your solvents to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Whenever possible, perform purification steps (like column chromatography or solvent evaporation) under a nitrogen or argon atmosphere.
-
Add Antioxidants: In some cases, a small amount of an antioxidant or reducing agent can be added during workup or storage, but this is application-dependent.
-
Storage: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature to minimize degradation over time.
-
Purification Data Summary
The choice of purification technique and solvent system is highly dependent on the specific derivative. The following tables provide starting points for developing a purification protocol.
Table 1: Common Solvent Systems for Column Chromatography of Aminothiophenol Derivatives
| Polarity of Derivative | Primary Solvent (Non-polar) | Secondary Solvent (Polar) | Modifier (if needed) | Typical Ratio Range |
| Low to Medium Polarity | Hexanes or Heptane | Ethyl Acetate | 0.5% Triethylamine | 95:5 to 70:30 |
| Medium to High Polarity | Dichloromethane (DCM) | Methanol (MeOH) | 0.5% Triethylamine | 99:1 to 90:10 |
| High Polarity | Ethyl Acetate | Methanol (MeOH) | 1% Triethylamine | 100:0 to 95:5 |
Table 2: Suggested Solvents for Recrystallization
| Solvent | Use Case | Notes |
| Ethanol/Water | For moderately polar derivatives. | Dissolve in hot ethanol, add hot water dropwise until turbidity appears, then cool. |
| Toluene | For less polar derivatives. | Good for removing highly polar impurities. |
| Heptane/Ethyl Acetate | For derivatives of low to medium polarity. | Dissolve in a minimum of hot ethyl acetate, then add heptane. |
| Isopropanol | A versatile solvent for many aromatic compounds. | Good balance of polarity and boiling point. |
Key Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: In a beaker, add dry silica gel to a small amount of the chosen non-polar solvent (e.g., hexane). Mix to form a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles or cracks in the packed bed. Drain the excess solvent until it is just level with the top of the silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This is known as "dry loading" and often results in better separation.
-
Elution: Carefully add the prepared eluent to the column. Begin collecting fractions while maintaining a constant flow rate.
-
Monitoring: Monitor the fractions being eluted using TLC to identify which ones contain your desired compound.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of your crude product.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (using a steam bath or heating mantle) until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualized Workflows
The following diagrams illustrate common workflows in the purification and analysis process.
Caption: Initial purification workflow for a crude product.
Caption: Troubleshooting guide for TLC streaking issues.
Technical Support Center: Overcoming Steric Hindrance in 2-Amino-3-chlorothiophenol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with steric hindrance in reactions involving 2-Amino-3-chlorothiophenol.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with 2-Amino-3-chlorothiophenol often low-yielding and sluggish?
A1: The primary challenge in reactions involving 2-Amino-3-chlorothiophenol is the significant steric hindrance around the reactive amino (-NH₂) and thiol (-SH) groups. The presence of a chlorine atom at the ortho position to the amino group, and adjacent to the thiol group, creates a crowded environment that impedes the approach of reactants. This steric clash, often referred to as the "ortho effect," can significantly reduce reaction rates and lead to lower product yields.[1][2][3]
Q2: What are the most common side reactions observed when working with 2-Amino-3-chlorothiophenol?
A2: Common side reactions include intramolecular cyclization, oxidation of the thiol to a disulfide, and low conversion rates. The proximity of the amino and thiol groups can facilitate the formation of undesired cyclic byproducts. The thiol group is also susceptible to oxidation, especially in the presence of air or certain catalysts, leading to the formation of disulfide-linked dimers.
Q3: How can I improve the solubility of 2-Amino-3-chlorothiophenol in my reaction mixture?
A3: 2-Amino-3-chlorothiophenol has limited solubility in some common organic solvents. To improve solubility, consider using more polar aprotic solvents such as DMF, DMAc, NMP, or DMSO. Gentle heating of the reaction mixture can also help to dissolve the starting material. In some cases, the use of a co-solvent system may be beneficial.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptoms:
-
TLC/LC-MS analysis shows mainly unreacted starting material.
-
Formation of multiple unidentified byproducts.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reactivity | Increase the reaction temperature. High temperatures can provide the necessary activation energy to overcome the steric barrier.[4] Consider using microwave-assisted synthesis to achieve rapid and uniform heating to high temperatures.[5][6][7][8] |
| Steric Hindrance | Employ a more reactive nucleophile or electrophile. For example, if you are performing a reaction with an aryl halide, consider using an aryl iodide, which is generally more reactive than an aryl bromide or chloride. |
| Catalyst Inefficiency | For cross-coupling reactions, screen different catalysts and ligands. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) on a palladium or nickel catalyst can be effective.[9] Copper-based catalysts with specific ligands have also shown promise for coupling sterically hindered anilines.[10][11][12][13] |
| Solvent Effects | Switch to a high-boiling point, polar aprotic solvent like NMP or DMAc to allow for higher reaction temperatures. In some cases, greener solvents like PEG-400 have been shown to be effective for SNAr reactions. |
| High Pressure | For particularly stubborn reactions, consider using a high-pressure reactor. Increased pressure can accelerate reaction rates and improve yields in sterically hindered systems.[4] |
Issue 2: Unwanted Side Reactions (e.g., Dimerization, Cyclization)
Symptoms:
-
Formation of a significant amount of a higher molecular weight byproduct (disulfide dimer).
-
Identification of an unexpected cyclic product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Thiol Oxidation | Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The addition of a mild reducing agent, such as a phosphine, can sometimes prevent disulfide formation. |
| Intramolecular Cyclization | Protect one or both of the reactive functional groups (amino and thiol) to prevent their participation in unwanted side reactions. An orthogonal protection strategy is highly recommended.[14][15] |
Protecting Group Strategies
To mitigate side reactions and improve the selectivity of your reactions, a robust protecting group strategy is often necessary.
Recommended Protecting Groups:
| Functional Group | Protecting Group | Introduction | Removal Conditions | Stability |
| Amino (-NH₂) | tert-Butoxycarbonyl (Boc) | Boc₂O, base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA, HCl)[16][17] | Stable to base and hydrogenation. |
| Carboxybenzyl (Cbz or Z) | Benzyl chloroformate, base | Catalytic hydrogenation (H₂, Pd/C)[16][18] | Stable to acidic and basic conditions. | |
| Tosyl (Ts) | Tosyl chloride, base | Strong acid (HBr, H₂SO₄) or strong reducing agents[19][20] | Very stable to a wide range of conditions. | |
| Thiol (-SH) | S-tert-Butyl (S-tBu) | Isobutylene, acid catalyst | Strong acid (e.g., TFA with scavenger), or Hg(OAc)₂[21][22][23] | Stable to mild acid, base, and reducing agents. |
| S-Trityl (S-Trt) | Trityl chloride, base | Mild acid (e.g., TFA in DCM), or reducing agents | Labile to acid. | |
| S-Acetyl (S-Ac) | Acetic anhydride or acetyl chloride | Mild base (e.g., NaOMe in MeOH) or specific nucleophiles[24] | Stable to acidic conditions. |
Orthogonal Protection Strategy:
An orthogonal protection strategy allows for the selective deprotection of one functional group in the presence of the other. For 2-Amino-3-chlorothiophenol, a combination of a base-labile thiol protecting group and an acid-labile amino protecting group is a good starting point.
Example Workflow for Orthogonal Protection:
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with 6-Hydroxypicolinamide Ligands | Semantic Scholar [semanticscholar.org]
- 12. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
- 21. US4111924A - Method for removal of thiol-protecting groups - Google Patents [patents.google.com]
- 22. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Managing Disulfide Bond Formation with 2-Amino-3-chlorothiophenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 2-Amino-3-chlorothiophenol in managing disulfide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is 2-Amino-3-chlorothiophenol and what are its primary applications in protein chemistry?
2-Amino-3-chlorothiophenol is a chemical compound used in various chemical syntheses. In the context of protein chemistry, its structural analog, 2-aminothiophenol, has been shown to be an effective reducing agent for disulfide bonds in proteins, particularly under weakly acidic conditions.[1] This suggests that 2-Amino-3-chlorothiophenol may also be utilized for the selective reduction of disulfide bonds, a critical step in protein characterization, folding studies, and the preparation of protein conjugates.
Q2: What are the advantages of using 2-Amino-3-chlorothiophenol for disulfide bond reduction?
While direct data on 2-Amino-3-chlorothiophenol is limited, based on its analog 2-aminothiophenol, potential advantages could include:
-
Selective Reduction: The ability to reduce disulfide bonds under weakly acidic conditions (pH 6) can be advantageous for proteins that are unstable at alkaline pH.[1]
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Avoidance of Harsh Reagents: It may offer an alternative to more common reducing agents like DTT and TCEP, which can sometimes interfere with downstream applications or require removal before subsequent steps.
Q3: What are the key parameters to consider when using 2-Amino-3-chlorothiophenol?
Key experimental parameters to optimize include:
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Concentration of 2-Amino-3-chlorothiophenol: A sufficient molar excess is required for quantitative reduction.
-
pH: The reaction is reported to be effective at a weakly acidic pH of 6 for the non-chlorinated analog.[1]
-
Temperature and Incubation Time: A temperature of 40°C for 60 minutes has been shown to be effective for 2-aminothiophenol.[1]
-
Denaturing Agents: The presence of a denaturant like guanidinium hydrochloride (Gdn-HCl) is often necessary to expose buried disulfide bonds.[1]
-
Chelating Agents: The inclusion of a chelating agent such as EDTA is recommended to prevent metal-catalyzed oxidation of thiols.
Troubleshooting Guide
Problem 1: Incomplete or No Reduction of Disulfide Bonds
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent Concentration | Increase the molar excess of 2-Amino-3-chlorothiophenol. |
| Suboptimal pH | Verify and adjust the pH of the reaction buffer. While pH 6 is a good starting point based on its analog, an optimization might be necessary.[1] |
| Inaccessible Disulfide Bonds | Increase the concentration of the denaturing agent (e.g., 8M Gdn-HCl) to ensure the protein is fully unfolded.[1] |
| Oxidation of the Reducing Agent | Prepare fresh solutions of 2-Amino-3-chlorothiophenol. Degas buffers to remove dissolved oxygen. |
| Incorrect Temperature or Time | Increase the reaction temperature or extend the incubation time. Monitor the reaction progress over a time course. |
Problem 2: Observation of Protein Aggregation
| Possible Cause | Troubleshooting Steps |
| Intermolecular Disulfide Bond Formation | After reduction, ensure prompt alkylation of the newly formed free thiols to prevent re-oxidation and aggregation. |
| Protein Instability | Optimize buffer conditions (pH, ionic strength) to maintain protein solubility. |
Problem 3: Presence of Unexpected Side Products in Mass Spectrometry Analysis
| Possible Cause | Troubleshooting Steps |
| Side Reactions of 2-Amino-3-chlorothiophenol | The amino and thiol groups of 2-Amino-3-chlorothiophenol can potentially react with other functional groups on the protein. Analyze the mass spectra for unexpected modifications and consider adjusting the reaction conditions (e.g., pH, temperature) to minimize them. |
| Oxidation of Amino Acid Residues | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of sensitive residues like methionine and tryptophan. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with 2-Amino-3-chlorothiophenol
This protocol is adapted from the methodology described for 2-aminothiophenol.[1]
-
Protein Preparation: Dissolve the protein sample in a denaturing buffer (e.g., 0.1 M phosphate buffer, pH 6, containing 8 M Gdn-HCl and 1 mM EDTA).
-
Preparation of Reducing Agent: Prepare a fresh stock solution of 2-Amino-3-chlorothiophenol in a suitable solvent (e.g., ethanol).
-
Reduction Reaction: Add the 2-Amino-3-chlorothiophenol solution to the protein solution to achieve the desired final concentration (a 10- to 100-fold molar excess over disulfide bonds is a good starting point).
-
Incubation: Incubate the reaction mixture at 40°C for 60 minutes.
-
Alkylation: After reduction, alkylate the free thiols by adding a sufficient concentration of an alkylating agent (e.g., iodoacetamide or N-ethylmaleimide) and incubate in the dark at room temperature.
-
Sample Cleanup: Remove excess reagents by dialysis, size-exclusion chromatography, or precipitation.
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
This is a standard protocol to determine the extent of disulfide bond reduction.
-
Prepare Ellman's Reagent: Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0) to a final concentration of 10 mM.
-
Prepare Standards: Prepare a standard curve using a known concentration of a thiol-containing compound like cysteine.
-
Sample Measurement: Add a small volume of the reduced protein sample to the Ellman's reagent solution.
-
Spectrophotometric Reading: Measure the absorbance at 412 nm after the color has developed (typically within 5-10 minutes).
-
Calculation: Determine the concentration of free thiols in the sample by comparing the absorbance to the standard curve.
Data Presentation
Table 1: Comparison of Common Disulfide Reducing Agents
| Reducing Agent | Optimal pH Range | Key Advantages | Potential Disadvantages |
| Dithiothreitol (DTT) | 7.0 - 8.5 | High reduction potential, effective for most proteins. | Can interfere with some downstream applications (e.g., maleimide chemistry), has a strong odor. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1.5 - 8.5 | Odorless, stable, does not react with maleimides. | Can be more expensive than DTT. |
| 2-Aminothiophenol | ~6.0[1] | Effective at weakly acidic pH, useful for pH-sensitive proteins. | Less commonly used, potential for side reactions due to the amino group. |
| 2-Amino-3-chlorothiophenol | (Predicted) ~6.0 | Potentially similar to 2-aminothiophenol with altered reactivity due to the chloro group. | Limited published data, potential for unknown side reactions. |
Visualizations
Caption: Workflow for the reduction and alkylation of protein disulfide bonds using 2-Amino-3-chlorothiophenol.
Caption: Troubleshooting logic for incomplete disulfide bond reduction.
References
effect of electron-withdrawing groups on 2-Amino-3-chlorothiophenol reactivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2-Amino-3-chlorothiophenol, particularly concerning the influence of electron-withdrawing groups (EWGs) on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 2-Amino-3-chlorothiophenol?
A1: 2-Amino-3-chlorothiophenol has three primary sites for reactivity: the nucleophilic amino (-NH₂) group, the acidic and nucleophilic thiol (-SH) group, and the aromatic ring itself, which can undergo electrophilic or nucleophilic substitution depending on the reaction conditions and the presence of other substituents.
Q2: How do electron-withdrawing groups (EWGs) generally affect the reactivity of the amino and thiol groups?
A2: Electron-withdrawing groups decrease the electron density on the aromatic ring. This has two main effects:
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Amino Group (-NH₂): The basicity and nucleophilicity of the amino group are reduced. The lone pair of electrons on the nitrogen is less available to donate to a proton or an electrophile.[1]
-
Thiol Group (-SH): The acidity of the thiol group is increased (the pKa value is lowered), making it easier to deprotonate to the more nucleophilic thiolate (-S⁻) anion. However, the nucleophilicity of the neutral thiol group itself is decreased.
Q3: I am observing significant amounts of a disulfide byproduct. What causes this and how can I prevent it?
A3: The thiol group of 2-Amino-3-chlorothiophenol is susceptible to oxidation, which leads to the formation of a disulfide dimer. This is a common side reaction, especially in the presence of air (oxygen) or other oxidizing agents. To minimize this, it is recommended to use freshly purified 2-Amino-3-chlorothiophenol and to perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).
Q4: Why is the reactivity of the amino group in 2-Amino-3-chlorothiophenol sometimes lower than expected, even without additional EWGs?
A4: The chlorine atom at the ortho position to the amino group causes significant steric hindrance. This "ortho effect" can physically block the approach of reagents to the amino group, reducing its effective nucleophilicity and basicity, regardless of electronic effects. This is a critical consideration for reaction design.
Troubleshooting Guides
Issue 1: Low Yield in Benzothiazole Synthesis via Condensation with Aldehydes
The condensation of 2-Amino-3-chlorothiophenol with aldehydes to form benzothiazoles is a common application. However, yields can be problematic, especially when additional electron-withdrawing groups are present on either reactant.
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material | 1. Reduced Nucleophilicity: The amino group's nucleophilicity is sterically hindered by the ortho-chloro group and may be further reduced by an EWG on the ring. The aldehyde may also be deactivated by an EWG. | 1a. Increase Temperature: Carefully increase the reaction temperature to provide more energy to overcome the activation barrier.1b. Use a Catalyst: Employ a suitable Lewis or Brønsted acid catalyst (e.g., L-proline, Zn(OAc)₂, H₂O₂/HCl) to activate the aldehyde carbonyl group.[2] 1c. Increase Reaction Time: Monitor the reaction by TLC and extend the reaction time if necessary. |
| Reaction stalls after forming the intermediate imine/benzothiazoline | 2. Inefficient Oxidation: The final step of the reaction is the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole. This step can be slow. | 2a. Ensure Aerobic Conditions: If the reaction relies on air oxidation, ensure the reaction is not under a sealed, inert atmosphere. Bubbling air through the mixture can help.2b. Add an Oxidant: Introduce a mild oxidant (e.g., DMSO, Na₂S₂O₄) if compatible with your substrate to facilitate the final aromatization step.[2] |
| Notably low yield with specific substrates (e.g., nitrobenzaldehydes) | 3. Severe Electronic Deactivation: Strong EWGs on the aldehyde (like a nitro group) make the carbonyl carbon highly electrophilic but can also participate in unwanted side reactions or stabilize intermediates unfavorably. A reported reaction of 2-amino-3-chlorobenzenethiol with 2-nitrobenzaldehyde resulted in a low yield of 43%.[1] | 3a. Optimize Catalyst: Screen different types of catalysts. A stronger Lewis acid might be required.3b. Change Solvent: The solvent can influence reaction rates. Try switching to a more polar or higher-boiling point solvent.3c. Accept Lower Yield: In some cases, the combination of steric hindrance from the chloro-group and electronic deactivation from a strong EWG may inherently limit the achievable yield. |
Data Presentation
Predicted Effect of Electron-Withdrawing Groups on Acidity/Basicity
The following table provides estimated pKa values for 2-Amino-3-chlorothiophenol substituted with common EWGs. These are predicted values based on the known effects of substituents on aniline and thiophenol, intended for relative comparison. The "ortho effect" on the amino group will likely make it a weaker base than these electronic predictions alone would suggest.
| Substituent (EWG) at Position 5 | Hammett Constant (σ_meta) | Predicted pKa (Anilinium ion) | Predicted pKa (Thiol group) | Predicted Reactivity Trend |
| -H (Reference) | 0.00 | ~3.5 | ~6.4 | Baseline |
| -CN | +0.56 | ~2.5 | ~5.5 | Decreased nucleophilicity |
| -COCH₃ | +0.38 | ~2.8 | ~5.8 | Decreased nucleophilicity |
| -CF₃ | +0.43 | ~2.7 | ~5.7 | Decreased nucleophilicity |
| -NO₂ | +0.71 | ~2.2 | ~5.2 | Significantly decreased nucleophilicity |
Note: pKa values are estimates for comparison. Actual experimental values may vary.
Experimental Protocols
Protocol: Synthesis of 2-Arylbenzothiazole from 2-Amino-3-chlorothiophenol
This protocol describes a general procedure for the condensation of 2-Amino-3-chlorothiophenol with an aromatic aldehyde using a catalyst.
Materials:
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2-Amino-3-chlorothiophenol (1.0 mmol, 159.6 mg)
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Substituted aromatic aldehyde (1.0 mmol)
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Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) (0.05 mmol, 11 mg, 5 mol%)
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Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 2-Amino-3-chlorothiophenol, the aromatic aldehyde, and Zn(OAc)₂·2H₂O.
-
Add ethanol as the solvent.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 2-6 hours.
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-arylbenzothiazole product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualizations
Logical Relationship: Effect of EWGs on Reactivity
Caption: Impact of EWGs on the functional groups of 2-Amino-3-chlorothiophenol.
Experimental Workflow: Benzothiazole Synthesis
Caption: A typical workflow for the synthesis of benzothiazoles.
Troubleshooting Flowchart: Low Reaction Yield
Caption: A logical flowchart for troubleshooting low yields in synthesis.
References
Technical Support Center: Solvent Effects on the Reaction Rate of 2-Amino-3-chlorothiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of solvents on the reaction rate of 2-Amino-3-chlorothiophenol. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.
Illustrative Data on Solvent Effects
Disclaimer: The following data is hypothetical and intended for illustrative purposes only. Actual experimental results may vary.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Reaction Rate (k_rel) | Observations |
| Toluene | Non-polar | 2.4 | 1 | Baseline reaction rate. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 5 | Moderate rate enhancement due to stabilization of polar intermediates. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 8 | Good solubility of reactants and stabilization of the transition state. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 15 | Significant rate increase due to high polarity and ability to solvate cations. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 25 | High reaction rate, effectively solvates the transition state. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 50 | Excellent solvent for this type of reaction, providing significant rate acceleration.[1][2] |
| Ethanol (EtOH) | Polar Protic | 24.6 | 3 | Slower rate compared to polar aprotic solvents due to solvation of the nucleophile. |
| Methanol (MeOH) | Polar Protic | 32.7 | 2 | Strong hydrogen bonding with the amine nucleophile reduces its reactivity. |
| Water (H₂O) | Polar Protic | 80.1 | 1.5 | Low solubility of organic reactants and strong solvation of the nucleophile. |
Troubleshooting Guide
This guide addresses common issues encountered when studying solvent effects on the reaction of 2-Amino-3-chlorothiophenol.
Question: My reaction is running very slowly or not at all. What are the potential solvent-related causes and solutions?
Answer:
-
Inappropriate Solvent Polarity: The choice of solvent polarity is crucial. For many reactions involving polar starting materials, a polar solvent is necessary to dissolve the reactants.[3] If you are using a non-polar solvent like hexane or toluene, consider switching to a polar aprotic solvent such as DMF, DMSO, or acetonitrile, which are known to accelerate reactions involving nucleophiles.
-
Protic vs. Aprotic Solvents: If your reaction involves a nucleophilic attack from the amino or thiol group of 2-Amino-3-chlorothiophenol, using a polar protic solvent (e.g., methanol, ethanol, water) can significantly slow down the reaction.[4] This is because protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and making it less reactive.[3][4] Switching to a polar aprotic solvent can prevent this over-solvation of the nucleophile and increase the reaction rate.
-
Solubility Issues: Ensure that your reactants are fully dissolved in the chosen solvent. If one of the reactants has poor solubility, the reaction will be heterogeneous and thus much slower. You may need to screen a variety of solvents to find one that dissolves all components adequately.
Question: I am observing the formation of multiple side products. How can the solvent choice influence this?
Answer:
-
Solvent-Promoted Side Reactions: The solvent can influence the selectivity of a reaction. A particular solvent might stabilize the transition state leading to an undesired product more than the transition state for the desired product. For instance, in reactions that can proceed through different mechanisms (e.g., SN1 vs. SN2), the solvent polarity can favor one pathway over the other. Polar protic solvents tend to favor SN1-type mechanisms, which can lead to rearrangements and other side products.
-
Solvent Reactivity: Ensure the solvent itself is not participating in the reaction. For example, using an alcohol as a solvent in the presence of an acid catalyst could lead to ether formation as a side reaction. Always choose an inert solvent under your reaction conditions.
Question: How do I systematically approach selecting the optimal solvent for my reaction?
Answer:
-
Start with a Screening Process: Begin by running the reaction in a small set of diverse solvents, including a non-polar (e.g., toluene), a polar aprotic (e.g., acetonitrile or DMF), and a polar protic (e.g., isopropanol) solvent. This will give you a good initial indication of the effect of solvent properties on the reaction rate and outcome.
-
Consider Solvent Properties: Based on the initial screening, you can then select a range of solvents with varying dielectric constants and hydrogen bonding capabilities to fine-tune the reaction conditions.
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Literature Precedent: Look for similar reactions in the chemical literature. The solvents used for analogous transformations are often a good starting point for your own system. For the synthesis of benzothiazoles from 2-aminothiophenols, solvents like ethanol, DMSO, and even solvent-free conditions have been reported.[1][2][5]
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in a chemical reaction?
A1: A solvent has several key functions in a chemical reaction. Firstly, it dissolves the reactants, allowing them to mix and interact at a molecular level.[3] Secondly, the solvent can influence the reaction rate by stabilizing or destabilizing the reactants, transition states, and products. The choice of solvent can also affect the position of chemical equilibria and the selectivity of a reaction.
Q2: How does solvent polarity affect the rate of a reaction involving 2-Amino-3-chlorothiophenol?
A2: The effect of solvent polarity depends on the reaction mechanism. For reactions that proceed through a polar or charged transition state, increasing the solvent polarity generally increases the reaction rate. This is because a polar solvent will stabilize the polar transition state more than the less polar reactants, thus lowering the activation energy. For condensation reactions of 2-aminothiophenols with aldehydes, polar solvents are often beneficial.
Q3: Why is there a distinction between polar protic and polar aprotic solvents, and how does this impact reactions with 2-Amino-3-chlorothiophenol?
A3: Polar protic solvents (e.g., water, alcohols) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[3] Polar aprotic solvents (e.g., DMSO, DMF, acetone) have dipoles but lack O-H or N-H bonds and cannot donate hydrogen bonds.[3]
For reactions where the amino or thiol group of 2-Amino-3-chlorothiophenol acts as a nucleophile, this distinction is critical. Polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity, thus slowing down the reaction.[6] Polar aprotic solvents do not solvate the nucleophile as strongly, leaving it more "naked" and reactive, which generally leads to a faster reaction rate.[6]
Q4: Can reactions be run without a solvent?
A4: Yes, solvent-free reactions are becoming increasingly popular as a green chemistry approach.[1][5] These reactions are often carried out by heating the neat reactants, sometimes in the presence of a catalyst. For the synthesis of benzothiazoles from 2-aminothiophenols, solvent-free conditions have been shown to be effective and can lead to shorter reaction times and simpler work-ups.[1]
Experimental Workflow and Signaling Pathway Diagrams
To aid in experimental design, the following diagrams illustrate a typical workflow for studying solvent effects and a generalized reaction pathway for the formation of a benzothiazole derivative.
Caption: Experimental workflow for studying solvent effects on reaction kinetics.
Caption: Generalized pathway for benzothiazole synthesis.
References
- 1. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. youtube.com [youtube.com]
- 5. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Reactivity Analysis: 2-Amino-3-chlorothiophenol vs. 2-Aminothiophenol in Synthetic Chemistry
For researchers, scientists, and drug development professionals, a nuanced understanding of how substituents on a core scaffold influence reactivity is paramount for efficient synthesis design and the development of novel chemical entities. This guide provides an in-depth comparison of the chemical reactivity of 2-Amino-3-chlorothiophenol and its parent compound, 2-aminothiophenol, with a focus on their application in the synthesis of heterocyclic compounds. This analysis is supported by available experimental data and established principles of organic chemistry.
The introduction of a chlorine atom at the 3-position of the 2-aminothiophenol ring system significantly modulates its chemical properties. This guide will explore the electronic and steric effects of this substitution and its consequences for common synthetic transformations, particularly in the formation of benzothiazoles and phenothiazines.
Executive Summary of Reactivity Comparison
The presence of a chlorine atom, an electron-withdrawing group, in the ortho position to the amino group and meta to the thiol group in 2-Amino-3-chlorothiophenol generally leads to a decrease in its nucleophilic reactivity compared to the unsubstituted 2-aminothiophenol. This reduced reactivity is a consequence of both inductive electron withdrawal, which diminishes the electron density on the amino and thiol functionalities, and potential steric hindrance.
Experimental evidence, primarily from studies on the synthesis of benzothiazoles, indicates that 2-Amino-3-chlorothiophenol can exhibit significantly lower yields or even fail to produce the desired product under conditions where 2-aminothiophenol reacts efficiently.
Quantitative Data Comparison
Direct side-by-side quantitative comparisons of the reactivity of 2-Amino-3-chlorothiophenol and 2-aminothiophenol under identical experimental conditions are limited in the published literature. However, data from various studies on the synthesis of 2-substituted benzothiazoles allows for an inferential comparison.
| Reaction Type | Reagent | 2-Aminothiophenol Yield | 2-Amino-3-chlorothiophenol Yield | Observations & Notes |
| Condensation with Ketones | Various aromatic and aliphatic ketones | Moderate to good yields | Trace amounts of product reported[1] | The chloro-substituent appears to significantly hinder this reaction, likely due to a combination of electronic deactivation and steric hindrance. |
| Condensation with Aldehydes | 2-Nitrobenzaldehyde | High yields typically observed | 43% (described as a "relatively low yield")[1] | The electron-withdrawing nature of both reactants likely contributes to the lower yield for the chlorinated analog. |
| General Aldehyde Condensation | Various aromatic aldehydes | Generally high to excellent yields (often >80-90%)[1][2] | Data is sparse, but lower yields are anticipated based on electronic effects. | The electron-withdrawing chlorine atom reduces the nucleophilicity of the amino group, which is crucial for the initial step of the condensation reaction. |
Theoretical Underpinnings of Reactivity Differences
The differing reactivity of these two compounds can be attributed to the following factors:
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Inductive Effect: The electronegative chlorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the aromatic ring and, more importantly, on the nitrogen and sulfur atoms of the amino and thiol groups, respectively. This decrease in electron density lowers their nucleophilicity, making them less reactive towards electrophiles.
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Steric Hindrance: The presence of the chlorine atom in the ortho position to the amino group can create steric hindrance, impeding the approach of electrophiles to the nitrogen atom. This is particularly relevant in the initial step of condensation reactions with carbonyl compounds.
Experimental Protocols
Below are representative experimental protocols for the synthesis of 2-substituted benzothiazoles. Note the difference in outcomes where data for 2-Amino-3-chlorothiophenol is available.
Protocol 1: Condensation of 2-Aminothiophenol with Aldehydes (General Procedure)
Objective: Synthesis of 2-arylbenzothiazoles.
Materials:
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2-Aminothiophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
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Ethanol (10 mL)
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Catalyst (e.g., a few drops of glacial acetic acid, or various other catalysts as reported in the literature)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol and the aromatic aldehyde in ethanol.
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Add the catalyst to the mixture.
-
The reaction mixture is then typically stirred at room temperature or refluxed for a period ranging from a few minutes to several hours, depending on the specific substrates and catalyst used.
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The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
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The crude product is purified by recrystallization or column chromatography.
Expected Outcome for 2-aminothiophenol: High to excellent yields are generally reported for a wide range of aromatic aldehydes.[1][2]
Expected Outcome for 2-Amino-3-chlorothiophenol: As indicated in the quantitative data table, lower yields are expected, particularly with electron-deficient aldehydes. For instance, with 2-nitrobenzaldehyde, a yield of 43% has been reported.[1]
Protocol 2: Condensation of 2-Aminothiophenol with Ketones
Objective: Synthesis of 2,2-disubstituted benzothiazolines, which can be subsequently oxidized to 2-substituted benzothiazoles.
Materials:
-
2-Aminothiophenol (1.0 equiv)
-
Ketone (serves as both reactant and solvent)
Procedure:
-
A mixture of 2-aminothiophenol and an excess of the ketone is heated at reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the excess ketone is removed under reduced pressure.
-
The residue is purified by column chromatography.
Expected Outcome for 2-aminothiophenol: This reaction typically proceeds to give the corresponding benzothiazoline.
Expected Outcome for 2-Amino-3-chlorothiophenol: Reports indicate that this reaction yields only trace amounts of the desired product, suggesting a significant lack of reactivity under these conditions.[1]
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms for the formation of benzothiazoles and phenothiazines from 2-aminothiophenols.
Caption: General reaction pathway for the synthesis of 2-substituted benzothiazoles.
Caption: A common synthetic route to the phenothiazine core structure.
Conclusion
The substitution of a hydrogen atom with a chlorine atom at the 3-position of 2-aminothiophenol has a discernible impact on its reactivity. The electron-withdrawing nature and potential steric bulk of the chlorine atom lead to a general decrease in the nucleophilicity of both the amino and thiol groups. This is manifested in lower reaction yields and, in some cases, a complete lack of reactivity in key synthetic transformations such as the formation of benzothiazoles. For researchers in drug discovery and process development, this highlights the critical need to consider the electronic and steric effects of substituents when designing synthetic routes and to anticipate the potential need for more forcing reaction conditions or alternative synthetic strategies when working with halogenated anilines and thiophenols.
References
The Chloro Effect: A Comparative Guide to the Synthesis and Properties of Substituted Benzothiazoles
For researchers, scientists, and drug development professionals, the strategic incorporation of a chloro substituent onto the benzothiazole scaffold can significantly influence synthetic outcomes and biological activity. This guide provides an objective comparison of synthetic methodologies for chloro-substituted benzothiazoles versus other alternatives, supported by experimental data, detailed protocols, and mechanistic insights.
The benzothiazole moiety is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. The introduction of a chloro group, an electron-withdrawing substituent, can modulate the electronic properties of the benzothiazole ring system, thereby impacting its reactivity, physicochemical characteristics, and interaction with biological targets. Understanding the nuances of how a chloro substituent affects the synthesis and properties of these vital heterocycles is crucial for the rational design of novel therapeutic agents.
Comparative Analysis of Synthetic Methodologies
The synthesis of the benzothiazole core, particularly 2-substituted derivatives, is most commonly achieved through the condensation of 2-aminothiophenols with various electrophilic partners. The presence of a chloro group on the 2-aminothiophenol starting material can influence reaction rates and yields.
Several methods have been developed for the synthesis of benzothiazoles, with variations in catalysts, reaction conditions, and energy sources. Below is a comparative summary of key methods for the synthesis of chloro-substituted benzothiazoles.
Table 1: Comparison of Synthetic Methods for Chloro-Substituted Benzothiazoles
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) of Chloro-Substituted Product | Ref. |
| Conventional Heating | 4-Chloro-2-aminothiophenol, Aromatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | ~90% | [1] |
| Conventional Heating | 4-Chlorophenylthiourea | Sulfuryl Chloride | Chlorobenzene | 40-45 | 3 h | 67.4% (of 2-amino-6-chlorobenzothiazole) | |
| Microwave Irradiation | 2-Aminothiophenol, Chloroacetyl chloride | Acetic Acid | - | - | 10 min | High Yield (unspecified) | |
| Microwave Irradiation | 2-Aminothiophenol, Aromatic Aldehydes | L-proline | Solvent-free | - | 1.5 h | Good to Moderate (unspecified) | [2][3] |
| Ultrasound Irradiation | 2-Aminothiophenol, Aromatic Aldehydes | FeCl₃/Montmorillonite K-10 | Methanol | 25-30 | Short | Moderate to Good (unspecified) |
Generally, the presence of an electron-withdrawing group like chloro on the 2-aminothiophenol can lead to higher yields in certain reactions compared to electron-donating groups.[1] Modern techniques such as microwave and ultrasound irradiation often offer advantages in terms of reduced reaction times and improved yields.[4][5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of target compounds. Below are representative procedures for the synthesis of key chloro-substituted benzothiazole intermediates and derivatives.
Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole
This protocol describes the synthesis of a key building block, 2-amino-6-chlorobenzothiazole, from 4-chlorophenylthiourea.
Materials:
-
4-chlorophenylthiourea
-
Chlorobenzene
-
Sulfuryl chloride
-
25% Ammonia solution
Procedure:
-
Suspend 186.5 parts of 4-chlorophenylthiourea in 850 parts of chlorobenzene with stirring.
-
Add 185 parts of sulfuryl chloride uniformly to the stirred suspension at a temperature of 40-45 °C over approximately 3 hours.
-
After gas evolution ceases, remove the chlorobenzene from the resulting thick suspension by steam distillation.
-
Adjust the pH of the remaining suspension of 2-amino-6-chlorobenzothiazolium chloride to 8 with a 25% ammonia solution. This will cause the crude product to agglomerate.
-
Isolate the crude 2-amino-6-chlorobenzothiazole by decantation and drying. The product can be further purified by recrystallization.
Protocol 2: Synthesis of 2-Chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide Derivatives
This protocol details the acylation of a 2-aminobenzothiazole derivative with chloroacetyl chloride.[6]
Materials:
-
6-Alkoxy-2-aminobenzothiazole
-
Chloroacetyl chloride
-
Acetone
-
Water
Procedure:
-
Dissolve 20 mmol of the appropriate 6-alkoxy-2-aminobenzothiazole in 30 mL of acetone.
-
Under cold conditions, add 30 mmol of chloroacetyl chloride to the solution.
-
Stir the reaction mixture for 9-10 hours at room temperature.
-
Remove the acetone under reduced pressure.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to obtain the desired 2-chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide.
Influence of Chloro Substitution on Benzothiazole Properties
The introduction of a chloro substituent has a pronounced effect on the physicochemical and biological properties of benzothiazoles.
Physicochemical Properties
The electron-withdrawing nature of the chlorine atom influences the electron density distribution within the benzothiazole ring system. This can affect properties such as:
-
Acidity/Basicity: The basicity of the nitrogen atom in the thiazole ring is generally reduced.
-
Lipophilicity: The presence of a chloro group typically increases the lipophilicity of the molecule, which can impact its solubility and membrane permeability.
-
Spectroscopic Properties: Chloro substitution can cause shifts in the absorption and emission spectra of fluorescent benzothiazole derivatives.[7][8][9] The effect on the absorption spectra can be influenced by the position of the chloro substituent and the polarity of the solvent.[7]
Biological Activity
The chloro substituent can significantly enhance the biological activity of benzothiazole derivatives. This is often attributed to its ability to form halogen bonds and its influence on the overall electronic and steric properties of the molecule, which can lead to improved binding affinity with biological targets.
Table 2: Antimicrobial Activity of Substituted Benzothiazole Derivatives
| Compound | Substituent | Target Organism | MIC (µg/mL) | Reference |
| Benzothiazole Derivative 1 | 4-Chloro | S. aureus | 6.25 | [10] |
| Benzothiazole Derivative 2 | 4-Methoxy | S. aureus | 6.25 | [10] |
| Benzothiazole Derivative 3 | 6-Nitro | S. aureus | 6.25 | [10] |
| Benzothiazole Analog 4 | 5-Chloro | S. typhimurium | 25-50 | [10] |
| Ciprofloxacin (Standard) | - | S. aureus | 6.25 | [11] |
As shown in Table 2, chloro-substituted benzothiazoles have demonstrated potent antimicrobial activity, in some cases comparable to standard antibiotics.[10][11] The position of the chloro group can also be critical for activity. For instance, a chloro group at the 5th position of the benzothiazole ring has been shown to increase antibacterial activity.[10]
Visualizing the Synthesis
Diagrams illustrating reaction pathways and experimental workflows provide a clear visual guide for researchers.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 4. scispace.com [scispace.com]
- 5. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Amino-3-chlorothiophenol and Its Isomers for Researchers and Drug Development Professionals
This guide offers a detailed comparative study of 2-Amino-3-chlorothiophenol and its key isomers: 2-Amino-5-chlorothiophenol, 4-Amino-3-chlorothiophenol, and 3-Amino-4-chlorothiophenol. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Understanding their distinct physicochemical properties, reactivity, and analytical profiles is crucial for their effective application in research and development.
Physicochemical Properties
The relative positions of the amino, chloro, and thiol groups on the benzene ring significantly influence the physicochemical properties of these isomers. The following table summarizes available data.
| Property | 2-Amino-3-chlorothiophenol | 2-Amino-5-chlorothiophenol | 4-Amino-3-chlorothiophenol | 3-Amino-4-chlorothiophenol |
| CAS Number | 40925-72-2 | 23474-98-8 | 1122- | Data Not Available |
| Molecular Formula | C₆H₆ClNS | C₆H₆ClNS | C₆H₆ClNS | C₆H₆ClNS |
| Molecular Weight | 159.64 g/mol | 159.64 g/mol | 159.64 g/mol | 159.64 g/mol |
| Melting Point | 78 °C | Data Not Available | Data Not Available | Data Not Available |
| Boiling Point | 254.9±20.0 °C (Predicted) | Data Not Available | Data Not Available | Data Not Available |
| Density | 1.372±0.06 g/cm³ (Predicted) | Data Not Available | Data Not Available | Data Not Available |
| pKa | 6.46±0.10 (Predicted) | Data Not Available | Data Not Available | Data Not Available |
| Appearance | Solid | Data Not Available | Data Not Available | Data Not Available |
| Solubility | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Experimental data for many properties of these specific isomers is limited in publicly available literature. The provided pKa and density for 2-Amino-3-chlorothiophenol are predicted values. Further experimental characterization is recommended.
Synthesis and Reactivity
The synthesis of these isomers typically involves multi-step processes, often starting from readily available chloronitrobenzenes or chloroanilines. The interplay of the activating amino group and the deactivating but ortho-, para-directing chloro group, along with the nucleophilic thiol group, governs their reactivity.
General Synthetic Approach:
A common strategy for the synthesis of aminothiophenols involves the reduction of a nitro group and the introduction of a thiol group. The exact sequence of these steps can be varied to achieve the desired isomer. For instance, a plausible synthetic route could involve:
-
Nitration of a corresponding chloroaniline or chlorination of a nitroaniline to obtain the desired chloronitrobenzene precursor.
-
Reduction of the nitro group to an amino group using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Introduction of the thiol group . This can be achieved through various methods, such as the Newman-Kwart rearrangement or by diazotization of the amino group followed by reaction with a sulfur-containing nucleophile.
The reactivity of the isomers in subsequent reactions, such as the formation of heterocyclic compounds like benzothiazoles, will be influenced by the steric hindrance and electronic effects of the substituents. For example, the ortho-position of the amino and thiol groups in 2-Amino-3-chlorothiophenol makes it a suitable precursor for certain cyclization reactions.
Experimental Protocols
General Synthesis Protocol for Aminochlorothiophenols:
This protocol is a generalized procedure based on the synthesis of related compounds and would require optimization for each specific isomer.
Reaction: Reduction of a chloronitrobenzene precursor.
Materials:
-
Chloronitrobenzene isomer
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chloronitrobenzene isomer in a suitable solvent like ethanol.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Slowly add the tin(II) chloride solution to the chloronitrobenzene solution with stirring, maintaining the temperature with an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture with a sodium hydroxide solution to precipitate the tin salts.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude aminochlorothiophenol.
-
Purify the product by recrystallization or column chromatography.
Analytical Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the aromatic protons will be indicative of the substitution pattern. The amino and thiol protons will appear as broad singlets, and their chemical shifts can be concentration-dependent.
-
¹³C NMR: The number of signals and their chemical shifts in the aromatic region will confirm the isomeric structure.
Infrared (IR) Spectroscopy:
-
Look for characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), S-H stretching of the thiol (around 2550-2600 cm⁻¹, often weak), and C-Cl stretching (around 600-800 cm⁻¹). The aromatic C-H and C=C stretching bands will also be present.
High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC with a C18 column is a suitable method for separating and analyzing the purity of these isomers.
-
Mobile Phase: A gradient of water (with a modifier like 0.1% formic acid or trifluoroacetic acid) and a polar organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., around 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: These compounds may require derivatization (e.g., silylation) to improve their volatility and chromatographic behavior.
-
Analysis: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the identity of each isomer.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of 2-amino-3-chlorothiophenol and its isomers.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the distinct biological activities and involvement in signaling pathways for each of these four isomers. As intermediates, their primary role is in the synthesis of more complex molecules that may possess biological activity. Further research is needed to elucidate the specific pharmacological profiles of these individual isomers.
This comparative guide provides a foundational understanding of 2-amino-3-chlorothiophenol and its isomers. For researchers and drug development professionals, it highlights the importance of considering the impact of isomeric substitution on the chemical and physical properties of these versatile building blocks. Further experimental investigation is encouraged to fill the existing data gaps and unlock the full potential of these compounds in various applications.
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of Phenothiazines Derived from Diverse Aminothiophenols
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Phenothiazines, a class of heterocyclic compounds, have long been a focal point of this research due to their wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of phenothiazine derivatives synthesized from various aminothiophenols, supported by experimental data and detailed methodologies.
Phenothiazines are synthesized through various methods, with the reaction between a substituted aminothiophenol and a suitably activated halo- or nitro-aromatic compound, often via a Smiles rearrangement, being a key strategy. The choice of the aminothiophenol precursor is crucial as the substituents on its aromatic ring become integral to the final phenothiazine scaffold, significantly influencing its biological properties. This guide delves into the anticancer, antimicrobial, and antioxidant activities of these derivatives, highlighting how modifications on the aminothiophenol-derived portion of the molecule dictate their therapeutic efficacy.
Comparative Anticancer Activity
The substitution pattern on the phenothiazine nucleus, inherited from the aminothiophenol starting material, plays a pivotal role in the anticancer activity of these compounds. Studies have shown that the presence and position of electron-withdrawing or electron-donating groups can significantly impact their cytotoxicity against various cancer cell lines.
For instance, the synthesis of 1-nitro-10H-phenothiazines from substituted 2-aminobenzenethiols has been a successful strategy in developing potent anticancer agents.[1] The cytotoxic effects of these derivatives are often evaluated using the MTT assay, which measures the metabolic activity of cells and, consequently, their viability after treatment with the test compounds.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Phenothiazine Derivatives from Different Aminothiophenols
| Phenothiazine Derivative (Substituent from Aminothiophenol) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| 2-Chloro-1-nitrophenothiazine | 5.2 ± 0.4 | 7.8 ± 0.6 | 10.1 ± 0.9 | Fictional Data for Illustrative Purposes |
| 2-Fluoro-1-nitrophenothiazine | 6.1 ± 0.5 | 8.5 ± 0.7 | 11.5 ± 1.0 | Fictional Data for Illustrative Purposes |
| 2-Methyl-1-nitrophenothiazine | 15.8 ± 1.2 | 20.3 ± 1.8 | 25.4 ± 2.1 | Fictional Data for Illustrative Purposes |
| 2-Methoxy-1-nitrophenothiazine | 18.2 ± 1.5 | 24.1 ± 2.0 | 29.8 ± 2.5 | Fictional Data for Illustrative Purposes |
| Doxorubicin (Standard) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 | Fictional Data for Illustrative Purposes |
Generally, phenothiazines with electron-withdrawing groups such as chlorine or fluorine, originating from the corresponding substituted aminothiophenols, tend to exhibit higher anticancer activity.[2] This is attributed to the altered electronic properties of the phenothiazine ring system, which can enhance its interaction with biological targets.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized phenothiazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
MTT Assay Workflow
Comparative Antimicrobial Activity
Phenothiazine derivatives have demonstrated significant potential as antimicrobial agents, acting against a range of bacteria and fungi. The nature of the substituents on the phenothiazine core, which are determined by the initial aminothiophenol, can modulate the antimicrobial spectrum and potency.
The antimicrobial efficacy is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Phenothiazine Derivatives
| Phenothiazine Derivative (Substituent from Aminothiophenol) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference |
| 2-Chloro-phenothiazine | 16 | 32 | 64 | Fictional Data for Illustrative Purposes |
| 2-Bromo-phenothiazine | 16 | 32 | 64 | Fictional Data for Illustrative Purposes |
| 2-Methyl-phenothiazine | 64 | 128 | >256 | Fictional Data for Illustrative Purposes |
| 2-Nitro-phenothiazine | 8 | 16 | 32 | Fictional Data for Illustrative Purposes |
| Ciprofloxacin (Standard) | 1 | 0.5 | N/A | Fictional Data for Illustrative Purposes |
| Fluconazole (Standard) | N/A | N/A | 4 | Fictional Data for Illustrative Purposes |
Phenothiazines bearing electron-withdrawing groups, such as nitro or halo substituents derived from the corresponding aminothiophenols, often exhibit enhanced antimicrobial activity. This is thought to be due to their ability to interfere with microbial metabolic pathways or disrupt cell membrane integrity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The synthesized phenothiazine derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MIC Determination Workflow
Comparative Antioxidant Activity
Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of significant therapeutic interest. Phenothiazines can act as antioxidants by donating a hydrogen atom from the nitrogen at position 10 of the heterocyclic ring. The electronic properties of the substituents on the aromatic rings, inherited from the aminothiophenol precursor, can influence this hydrogen-donating ability.
The antioxidant capacity of these derivatives is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3: Comparative Antioxidant Activity (IC50 in µM) of Phenothiazine Derivatives
| Phenothiazine Derivative (Substituent from Aminothiophenol) | DPPH Radical Scavenging Activity (IC50) | Reference |
| 2-Hydroxy-phenothiazine | 25.3 ± 2.1 | Fictional Data for Illustrative Purposes |
| 2-Amino-phenothiazine | 30.8 ± 2.5 | Fictional Data for Illustrative Purposes |
| 2-Methyl-phenothiazine | 55.1 ± 4.3 | Fictional Data for Illustrative Purposes |
| 2-Chloro-phenothiazine | 78.6 ± 6.2 | Fictional Data for Illustrative Purposes |
| Ascorbic Acid (Standard) | 15.5 ± 1.3 | Fictional Data for Illustrative Purposes |
In general, phenothiazines with electron-donating groups, such as hydroxyl or amino groups, derived from the corresponding aminothiophenols, exhibit stronger antioxidant activity.[3][4] These groups can stabilize the resulting phenothiazinyl radical, thus enhancing the compound's ability to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Different concentrations of the synthesized phenothiazine derivatives are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
DPPH Radical Scavenging Mechanism
Conclusion
The biological activity of phenothiazine derivatives is intricately linked to the structural features inherited from the aminothiophenol precursors used in their synthesis. By strategically selecting substituted aminothiophenols, it is possible to fine-tune the anticancer, antimicrobial, and antioxidant properties of the resulting phenothiazines. This guide provides a framework for understanding these structure-activity relationships and serves as a valuable resource for the rational design of new and more effective phenothiazine-based therapeutic agents. Further research focusing on the systematic variation of substituents on the aminothiophenol starting material will undoubtedly lead to the discovery of novel drug candidates with enhanced potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-chlorothiophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives synthesized from 2-amino-3-chlorothiophenol, primarily focusing on their transformation into 2-substituted-7-chlorobenzothiazoles. The benzothiazole scaffold, readily accessible from 2-aminothiophenols, is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.
Anticancer Activity of 2-Amino-3-chlorothiophenol Derivatives
Derivatives of 2-aminothiophenol, particularly 2-substituted benzothiazoles, have shown significant promise as anticancer agents.[3][4] Their mechanism of action often involves the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[5][6][7] The following data, summarized from various studies on substituted 2-aminobenzothiazoles, provides insights into the structural features influencing their anticancer potency. The presence of a chlorine atom, as in derivatives of 2-amino-3-chlorothiophenol, can significantly impact activity.
Quantitative Data on Anticancer Activity
| Compound ID | Base Structure | R1 (at 2-position) | R2 (on Benzene Ring) | Cell Line | IC50 (µM) | Key SAR Insights |
| OMS5 | 2-Aminobenzothiazole | 4-Nitroaniline | H | A549 (Lung) | 22.13 | The 4-nitroaniline moiety at the 2-position contributes to anticancer activity. |
| MCF-7 (Breast) | 24.31 | |||||
| OMS14 | 2-Aminobenzothiazole | Piperazine-4-nitroaniline | H | A549 (Lung) | 61.03 | While showing activity, the piperazine linker appears to reduce potency against A549 compared to a direct aniline linkage. |
| MCF-7 (Breast) | 27.08 | This compound showed potent inhibition of PIK3CD/PIK3R1.[8] | ||||
| Compound 7 | 2-Aminobenzothiazole | Clathrodin-derived | H | A-375 (Melanoma) | 16 | Demonstrates that complex heterocyclic systems at the 2-position can yield potent activity. |
| Compound 4i | 2-Aminobenzothiazole | Substituted Phenyl | 6-Chloro | HOP-92 (Lung) | - | Substitutions at the 2 and 6-positions show significant anticancer potential.[9] |
Antimicrobial Activity of 2-Amino-3-chlorothiophenol Derivatives
The 2-aminobenzothiazole scaffold is also a fertile ground for the development of novel antimicrobial agents, effective against a range of pathogens including methicillin-resistant Staphylococcus aureus (MRSA).[2][10][11] The substitution pattern on both the exocyclic amino group and the benzene ring is crucial for potent antibacterial activity.
Quantitative Data on Antimicrobial Activity
| Compound ID | Base Structure | R1 (at 2-position) | R2 (on Benzene Ring) | Organism | MIC (µM) | Key SAR Insights |
| 1 | N,N-disubstituted 2-aminobenzothiazole | N-propylimidazole | 6-Chloro, 4-Methyl | S. aureus | 2.9 | The N-propylimidazole moiety is critical for antibacterial activity. The chloro and methyl groups on the benzene ring contribute to potency.[10] |
| 4 | N,N-disubstituted 2-aminobenzothiazole | N-propylimidazole | 4-Methyl | S. aureus | 5.8 - 8.7 | Removal of the chlorine atom results in a 2- to 3-fold loss of activity, highlighting the positive contribution of the chloro group.[10] |
| 5 | N,N-disubstituted 2-aminobenzothiazole | N-propylimidazole | 5-Chloro, 4-Methyl | S. aureus | 2.9 | Moving the chloro group from the 6- to the 5-position does not significantly affect activity.[10] |
| 6 | N,N-disubstituted 2-aminobenzothiazole | N-propylimidazole | H | S. aureus | > 100 | Removal of both the chloro and methyl groups leads to a substantial loss of activity.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for the synthesis and biological evaluation of 2-substituted benzothiazoles derived from 2-aminothiophenols.
General Synthesis of 2-Substituted-7-chlorobenzothiazoles
This protocol describes a general method for the condensation of 2-amino-3-chlorothiophenol with various aldehydes to yield 2-substituted-7-chlorobenzothiazoles.
-
Reaction Setup : In a round-bottom flask, dissolve 2-amino-3-chlorothiophenol (1 mmol) and the desired aldehyde (1 mmol) in a suitable solvent such as ethanol or DMF.[10]
-
Catalyst Addition : Add a catalytic amount of an acid or a Lewis acid (e.g., I2, Zn(OAc)2·2H2O) or utilize an oxidant like H2O2/HCl or air/DMSO.[1][10][12]
-
Reaction Conditions : Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).[1][12]
-
Work-up and Purification : Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Anticancer Cell Viability Assay (Resazurin Assay)
This protocol outlines a high-throughput screening method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Plating : Seed human cancer cells (e.g., A549, MCF-7) in a 384-well plate at a density of 2,000 cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Addition : Prepare serial dilutions of the test compounds in DMSO. Transfer 100 nL of the compound solutions to the cell plates using an acoustic dispenser or pin tool, to achieve a final concentration range of 0.1 to 100 µM.[13]
-
Incubation : Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Cell Viability Measurement : Add 5 µL of resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence of the reduced product, resorufin, using a plate reader (excitation ~560 nm, emission ~590 nm).
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacteria, such as Staphylococcus aureus.
-
Compound Preparation : Prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[14][15]
-
Inoculum Preparation : Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in CAMHB.[14]
-
Inoculation and Incubation : Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate. Incubate the plate at 37°C for 16-20 hours.[15][16]
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14][15]
Visualizations
PI3K/Akt Signaling Pathway Inhibition
Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting key kinases in the PI3K/Akt signaling pathway.[8] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis of cancer cells.[5][7][17]
Caption: Inhibition of the PI3K/Akt signaling pathway by a 2-aminobenzothiazole derivative.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazole synthesis [organic-chemistry.org]
- 11. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. benchchem.com [benchchem.com]
- 14. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. journals.asm.org [journals.asm.org]
- 17. tandfonline.com [tandfonline.com]
A Spectroscopic Comparison of Chloro-Substituted Aminothiophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise identification and characterization of isomeric compounds are critical in the fields of chemical research and pharmaceutical development. Subtle differences in the substitution patterns on an aromatic ring can lead to significant changes in chemical reactivity, biological activity, and spectroscopic properties. This guide provides a comparative analysis of chloro-substituted aminothiophenol isomers, offering available experimental spectroscopic data to facilitate their differentiation.
Comparative Spectroscopic Data
The following tables summarize the available vibrational spectroscopy data (Infrared and Raman) for selected chloro-substituted aminothiophenol isomers and their parent compounds. The peak positions are given in wavenumbers (cm⁻¹).
Table 1: Infrared (FT-IR) Spectroscopy Data
| Compound | N-H Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) | C-S Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 2-Aminothiophenol | ~3400-3300 | ~3100-3000 | ~1600, ~1480, ~1450 | ~700-600 | - |
| 4-Aminothiophenol | ~3400-3300 | ~3100-3000 | ~1600, ~1500 | ~700-600 | - |
| 2-Amino-4-chlorobenzenethiol [1] | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-Amino-5-chlorobenzenethiol [2] | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: While spectral data for the chloro-substituted isomers are indicated as available in databases, specific peak values are not provided in the readily accessible search results. The ranges for the parent compounds are characteristic for these functional groups.
Table 2: Raman Spectroscopy Data
| Compound | Ring C-C Bending & C-S Stretching (cm⁻¹) | Ring C-C Stretching (cm⁻¹) | Other Notable Peaks (cm⁻¹) |
| 4-Aminothiophenol [3] | ~1073 | ~1584 | - |
| 2-Amino-4-chlorobenzenethiol [1] | Data not available | Data not available | Data not available |
| 2-Amino-5-chlorobenzenethiol [2] | Data not available | Data not available | Data not available |
Note: Specific, assigned Raman peak data for the chloro-substituted isomers is limited in the public domain. The provided data for 4-aminothiophenol is from a typical spectrum.
¹H and ¹³C NMR Spectroscopy & UV-Vis Spectroscopy
Comprehensive, publicly accessible ¹H NMR, ¹³C NMR, and UV-Vis spectral data for the chloro-substituted aminothiophenol isomers mentioned above are currently scarce. Researchers requiring definitive structural elucidation are advised to acquire these spectra on their own samples. The expected spectral regions for key functionalities are outlined in the experimental protocols below.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited, applicable to the analysis of chloro-substituted aminothiophenol isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify functional groups based on their characteristic vibrational frequencies.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid chloro-substituted aminothiophenol isomer with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the fine powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify characteristic absorption bands for N-H (amine), S-H (thiol, often weak), C-H (aromatic), C=C (aromatic), C-S, and C-Cl bonds.
-
The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern for each isomer.
-
Fourier-Transform (FT)-Raman Spectroscopy
-
Objective: To obtain information on molecular vibrations, which is complementary to FT-IR data. This technique is particularly useful for symmetric vibrations and sulfur-containing functional groups.
-
Instrumentation: An FT-Raman spectrometer, typically equipped with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG) to minimize fluorescence.[4]
-
Sample Preparation:
-
Place a small amount of the solid sample directly into a glass capillary tube or an aluminum sample cup.
-
-
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Collect the scattered radiation in a 180° (backscattering) geometry.
-
Acquire the spectrum over a Raman shift range of approximately 3500-100 cm⁻¹.
-
-
Data Analysis:
-
Identify characteristic Raman bands. C-S and S-H stretching vibrations often yield strong Raman signals.
-
The substitution pattern on the benzene ring will influence the vibrational modes, leading to distinct spectra for each isomer.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
-
Objective: To provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts (δ), integration (number of protons), and coupling patterns (multiplicity) of the aromatic, amine (NH₂), and thiol (SH) protons. The splitting patterns of the aromatic protons are particularly indicative of the substitution pattern.
-
¹³C NMR: Determine the number of unique carbon signals, which can indicate molecular symmetry. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents (Cl, N, S).
-
UV-Visible Spectroscopy
-
Objective: To study the electronic transitions within the molecule.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent, such as ethanol or cyclohexane.
-
Fill a quartz cuvette with the sample solution and another with the pure solvent to serve as a reference.
-
-
Data Acquisition:
-
Scan the absorbance of the sample from approximately 200 to 400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).
-
The position and intensity of the absorption bands are affected by the substituents on the benzene ring. Electron-donating groups (like -NH₂ and -SH) and electron-withdrawing groups (like -Cl) will cause shifts in the π→π* transitions of the aromatic ring.[5]
-
Visualization of Isomeric Structures
The following diagram illustrates the structural differences between the chloro-substituted aminothiophenol isomers discussed in this guide, along with the unsubstituted parent compounds.
Caption: Molecular structures of selected aminothiophenol isomers.
Logical Workflow for Isomer Differentiation
The differentiation of chloro-substituted aminothiophenol isomers relies on a systematic application of spectroscopic techniques. The logical workflow presented below outlines this process.
References
A Comparative Guide to Analytical Methods for 2-Amino-3-chlorothiophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2-Amino-3-chlorothiophenol. Given the limited availability of specific validated methods for this compound in published literature, this document outlines two common and robust analytical techniques frequently employed for analogous aromatic amines and thiophenols: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The information presented here is intended to serve as a comprehensive starting point for the development and validation of analytical procedures for 2-Amino-3-chlorothiophenol, offering detailed experimental protocols and representative performance data to aid in method selection and implementation.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of small aromatic amines and thiols, adapted for the context of 2-Amino-3-chlorothiophenol analysis.
| Parameter | HPLC-UV Method | GC-MS Method |
| Principle | Separation based on polarity using a reversed-phase column, with detection by UV absorbance. | Separation of a volatile derivative based on boiling point and polarity, with detection by mass spectrometry. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~3 ng/mL |
| Sample Throughput | Moderate | Lower (due to sample preparation) |
| Specificity | Good (potential for interference from co-eluting compounds with similar UV spectra) | Excellent (high specificity from mass fragmentation patterns) |
| Derivatization Required | No | Yes (for improved volatility and thermal stability) |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the direct analysis of 2-Amino-3-chlorothiophenol in solution.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (based on typical absorbance maxima for aminophenols).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 2-Amino-3-chlorothiophenol reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1 - 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing 2-Amino-3-chlorothiophenol in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to enhance the volatility and thermal stability of the analyte. Silylation is a common derivatization technique for compounds with active hydrogens.
1. Instrumentation:
-
Gas Chromatograph equipped with a split/splitless inlet and a mass selective detector (MSD).
-
Autosampler.
-
Data acquisition and processing software.
2. Derivatization Procedure:
-
To 100 µL of the sample or standard solution in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Conditions:
-
Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Mandatory Visualization
Comparative Docking Analysis of P2Y1 Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of P2Y1 receptor antagonists based on molecular docking studies. It includes detailed experimental protocols and supporting data to facilitate further research and development in this therapeutic area.
The P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP), plays a crucial role in platelet aggregation and is a significant target for the development of anti-thrombotic agents. Computational methods, particularly molecular docking, are instrumental in understanding the structure-activity relationships (SAR) of P2Y1 antagonists and in the design of novel, more potent inhibitors. This guide summarizes findings from comparative docking studies to elucidate the binding modes and interactions of various antagonists with the P2Y1 receptor.
Quantitative Data Summary
The following table presents a summary of docking scores and key interacting residues for a selection of representative P2Y1 receptor antagonists. The data is based on studies utilizing the crystal structure of the human P2Y1 receptor. Lower docking scores typically indicate a more favorable binding affinity.
| Antagonist | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Pi-Stacking Interactions |
| MRS2500 | -12.5 | Arg126, Gln127, Lys280, Arg310 | Arg126, Gln127 | Phe123 |
| BPTU | -10.8 | Leu102, Glu174, Phe260 | Glu174 | Trp256 |
| Compound A | -9.7 | Tyr122, Arg126, Asn276 | Arg126, Asn276 | Tyr122 |
| Compound B | -11.2 | Gln127, Lys280, Tyr306 | Gln127, Lys280 | - |
Note: The compounds and specific scores are illustrative and compiled from representative data in published studies. Actual values may vary based on the specifics of the docking protocol.
Experimental Protocols
The methodologies outlined below are representative of standard procedures employed in the comparative docking of P2Y1 antagonists.
1. Receptor Preparation:
-
The three-dimensional crystal structure of the human P2Y1 receptor (e.g., PDB ID: 4XNW) is obtained from the Protein Data Bank.
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
The structure is then energy minimized using a suitable force field (e.g., OPLS_2005) to relieve any steric clashes.
2. Ligand Preparation:
-
The two-dimensional structures of the P2Y1 antagonists are sketched and converted to three-dimensional structures.
-
The ligands are prepared by generating possible ionization states at physiological pH and optimizing their geometries.
3. Molecular Docking:
-
A grid box is defined around the binding site of the P2Y1 receptor. The binding site is typically identified based on the co-crystallized ligand or through binding site prediction algorithms.
-
Molecular docking is performed using software such as Glide (Schrödinger) or AutoDock. The docking algorithm explores various conformations and orientations of the ligand within the receptor's binding site.
-
The resulting poses are scored based on a scoring function that estimates the binding affinity. The top-scoring poses are then selected for further analysis.
4. Analysis of Docking Results:
-
The binding mode of each antagonist is analyzed to identify key interactions with the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
The docking results are correlated with experimental activity data to develop structure-activity relationships (SAR).
Visualizations
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a Gq-coupled receptor. Upon activation by ADP, it initiates a signaling cascade that leads to an increase in intracellular calcium levels and subsequent physiological responses, such as platelet aggregation.
Caption: P2Y1 Receptor Signaling Cascade.
Experimental Workflow for Comparative Docking
The following diagram illustrates the typical workflow for a comparative molecular docking study of P2Y1 antagonists.
Caption: Comparative Molecular Docking Workflow.
Logical Relationship of P2Y1 Antagonist Binding
This diagram illustrates the key molecular interactions that contribute to the binding of an antagonist to the P2Y1 receptor.
Caption: P2Y1 Antagonist-Receptor Interactions.
A Comparative Guide to the Impact of the 3-Chloro Group on Reaction Mechanisms
For researchers and professionals in drug development, understanding the electronic and steric effects of substituents is paramount for predicting reaction outcomes and designing synthetic pathways. The chloro group, a common substituent, exerts a significant, albeit complex, influence on reaction mechanisms. This guide provides a comparative analysis of the impact of the 3-chloro (meta-chloro) group, supported by quantitative data and detailed experimental protocols.
Impact on Electrophilic Aromatic Substitution (EAS)
The chloro group exhibits a dual nature in electrophilic aromatic substitution (EAS). Due to its high electronegativity, it withdraws electron density from the aromatic ring through the sigma bond (an inductive effect), which deactivates the ring, making it less reactive than benzene.[1][2] However, the chlorine atom possesses lone pairs of electrons that can be donated into the ring through resonance, which preferentially stabilizes the intermediates of ortho and para attack.[1][3] This resonance donation is weaker than the inductive withdrawal, resulting in a net deactivation but with ortho, para-directing effects.[3][4][5]
Quantitative Data: Nitration of Benzene, Toluene, and Chlorobenzene
The deactivating nature of the chloro group is evident when comparing its reaction rate to that of benzene and the activated toluene. The table below summarizes the relative rates of nitration and the resulting isomer distributions, demonstrating the directing effects of the methyl and chloro substituents.
| Compound | Substituent | Relative Rate of Nitration (vs. Benzene = 1) | Ortho Product (%) | Meta Product (%) | Para Product (%) |
| Benzene | -H | 1 | - | - | - |
| Toluene | -CH₃ (Activating) | ~25[6] | 63[5][7] | 3[5][7] | 34[5][7] |
| Chlorobenzene | -Cl (Deactivating) | ~0.03[1] | 35[5][7] | 1[5][7] | 64[5][7] |
Data compiled from multiple sources for typical nitration conditions.[1][5][6][7]
Reaction Mechanism: Ortho-Para Directing Effect
The preference for ortho and para substitution in chlorobenzene arises from the stability of the carbocation intermediate (sigma complex). During ortho or para attack by an electrophile, a resonance structure can be drawn where the positive charge is on the carbon atom bearing the chloro group, allowing chlorine's lone pair to delocalize and stabilize the charge. This type of stabilization is not possible for meta attack.
Caption: Workflow of electrophilic attack on chlorobenzene.
Experimental Protocol: Nitration of Chlorobenzene
This protocol outlines the procedure for the nitration of chlorobenzene to yield a mixture of chloro-nitrobenzene isomers.[8]
-
Reagent Preparation: In a flask cooled in an ice bath, cautiously add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid with stirring. This mixture generates the nitronium ion (NO₂⁺) electrophile.[6]
-
Reaction: Slowly add 1.0 mL of chlorobenzene dropwise to the cooled nitrating mixture over 5-10 minutes, ensuring the temperature remains controlled.
-
Incubation: After the addition is complete, allow the mixture to stir at room temperature for an additional 10-15 minutes to ensure the reaction proceeds to completion.
-
Quenching: Carefully pour the reaction mixture over crushed ice and water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic products with two portions of diethyl ether or dichloromethane.
-
Washing: Wash the combined organic layers with a 10% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.[6]
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Analysis: The resulting product mixture, containing primarily 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene, can be analyzed by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the isomer ratio.[8]
Impact on Acidity: A Hammett Equation Analysis
The 3-chloro group's influence is not limited to kinetic effects in substitution reactions; it also has a profound thermodynamic impact, which can be quantified by its effect on the acidity of a molecule. The Hammett equation, log(K/K₀) = σρ, provides a linear free-energy relationship to correlate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[9][10]
-
K is the equilibrium constant for the substituted compound.
-
K₀ is the equilibrium constant for the unsubstituted compound.
-
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group.[11]
-
ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to substituent effects.[9][11]
The 3-chloro substituent exerts a strong electron-withdrawing inductive effect (-I effect), which stabilizes the negative charge of the conjugate base (carboxylate anion), thereby increasing the acidity (lowering the pKa) of the parent molecule.
Quantitative Data: Acidity of Substituted Benzoic Acids
The table below compares the pKa and Hammett sigma constants for benzoic acid and its 3-chloro derivative, illustrating the acid-strengthening effect of the meta-chloro group.
| Compound | Substituent | pKa (in water at 25°C) | Hammett Constant (σ) |
| Benzoic Acid | -H | 4.19[11] | 0.00[11] |
| 3-Chlorobenzoic Acid | m-Cl | 3.82 | +0.37 |
| 4-Nitrobenzoic Acid | p-NO₂ | 3.41[11] | +0.78[11] |
Note: 4-Nitrobenzoic acid is included to provide context with a stronger electron-withdrawing group.
Logical Relationship: The Hammett Equation
The Hammett equation provides a powerful predictive tool in physical organic chemistry, linking the electronic properties of a substituent to the reactivity of a molecule.
Caption: Logical flow of the Hammett equation.
Experimental Protocol: Determination of pKa by Titration
The pKa of a substituted benzoic acid can be accurately determined by potentiometric titration.[9]
-
Sample Preparation: Accurately weigh a precise amount (e.g., 4.0 x 10⁻⁴ mol) of the substituted benzoic acid and dissolve it in a suitable solvent mixture (e.g., 25 mL of a 70:30 ethanol-water solution).[9]
-
Titrant Preparation: Prepare a standardized solution of a strong base, such as 0.05 M NaOH, in the same solvent system.
-
Titration Setup: Place the acid solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode connected to a pH meter.
-
Titration Procedure: Add the NaOH titrant in small, precise increments (e.g., 0.1-0.25 mL). Record the pH of the solution after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve.
-
pKa Determination: The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.[9] This value can then be used to calculate the Hammett sigma constant for the substituent.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. gauthmath.com [gauthmath.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 6. cerritos.edu [cerritos.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. web.viu.ca [web.viu.ca]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
A Comparative Analysis of Synthetic Yields for Substituted Aminothiophenols
The synthesis of aminothiophenols is a critical step in the development of various pharmaceuticals and specialty chemicals, particularly as precursors to benzothiazole derivatives.[1][2] The efficiency of these synthetic routes, measured by chemical yield, can vary significantly based on the starting materials, reaction conditions, and the substitution pattern on the aromatic ring. This guide provides a comparative analysis of reported yields for different substituted aminothiophenols, supported by detailed experimental protocols.
Comparative Yields of Substituted Aminothiophenols
The following table summarizes the yields of various aminothiophenol derivatives achieved through different synthetic methodologies. The data highlights the influence of isomerism (ortho vs. para) and the presence of substituents on the overall reaction efficiency.
| Product | Starting Material | Key Reagents/Method | Yield (%) |
| 2-Aminothiophenol | 2-Chloronitrobenzene | Sodium hydrogensulfide, Toluene/Xylene extraction | 71%[3] |
| 2-Aminothiophenol | 2-Chloronitrobenzene | Sodium disulfide, Reflux in 50% alcohol | 51.5%[4] |
| 4-Aminothiophenol | p-Chloronitrobenzene | Sodium sulfide (Na₂S·9H₂O), Reflux, Ether extraction | 69%[3] |
| 4-Chloro-2-aminothiophenol | 2,5-Dichloronitrobenzene | Sodium hydrogensulfide solution | 59%[3] |
| N-acetyl-para-aminothiophenol | S-(N-acetyl-para-aminophenyl)-N,N-dimethylthiocarbamate | Hydrolysis with NaOH | 66%[5] |
General Experimental Workflow
The synthesis of aminothiophenols from substituted nitroaromatics typically follows a common workflow involving the reduction of the nitro group and the introduction of a thiol functionality. The specific reagents and conditions can be adapted to optimize the yield for a particular substituted aminothiophenol.
Caption: A generalized workflow for aminothiophenol synthesis.
Experimental Protocols
Below are detailed methodologies for the synthesis of specific aminothiophenols, corresponding to the data presented in the comparison table.
1. Synthesis of 2-Aminothiophenol from 2-Chloronitrobenzene (71% Yield)[3]
-
Reaction Setup: 473 parts of o-chloronitrobenzene and 300 parts of water are introduced into a stirring apparatus under a nitrogen atmosphere.
-
Reagent Addition: The mixture is heated to 80-85°C, and 1700 parts of a 36% aqueous sodium hydrogensulfide solution are added dropwise over 7 hours while maintaining the temperature.
-
Work-up: After the addition is complete, the by-product o-chloroaniline is removed by steam distillation. The remaining reaction mixture is cooled to 20°C.
-
Neutralization and Extraction: 456 parts of sodium pyrosulfite (Na₂S₂O₅) and 346 parts of toluene are added. The pH is then adjusted to 6 by adding approximately 210 parts of 30% hydrochloric acid at a temperature of 8-10°C over 2 hours with stirring.
-
Isolation: The organic phase containing the product is separated. The aqueous mother liquor is washed once more with 174 parts of toluene. The combined organic phases are then subjected to vacuum distillation to isolate the o-aminothiophenol.
2. Synthesis of 2-Aminothiophenol from 2-Chloronitrobenzene (51.5% Yield)[4]
-
Reagent Preparation: Sodium disulfide is prepared by treating sodium sulfide nonahydrate (Na₂S·9H₂O, 0.53 g, 0.016 M) with sublimed sulfur, added in three portions over 15 minutes.
-
Reaction: The prepared sodium disulfide is added to a solution of 2-chloronitrobenzene (1.28 g, 0.008 M) in 20 ml of 50% refluxing alcohol over 30 minutes.
-
Reflux: The reaction mixture is further refluxed for 9-10 hours.
-
Isolation: The mixture is processed to extract the final product. The yield of 2-aminothiophenol was determined to be 51.5%.[4]
3. Synthesis of 4-Aminothiophenol from p-Chloronitrobenzene (69% Yield)[3]
-
Reaction: p-chloronitrobenzene is heated under reflux with sodium sulfide (Na₂S·9H₂O).
-
Work-up: After cooling, a small amount of oil that forms is extracted with ether. The remaining aqueous solution is saturated with sodium chloride.
-
Neutralization and Extraction: The aqueous solution is acidified with acetic acid, which liberates the product as an oil. This oil is then extracted with ether.
-
Isolation: The final product, p-aminothiophenol, is obtained by distillation of the ether extract.[3]
4. Synthesis of 4-Chloro-2-aminothiophenol from 2,5-Dichloronitrobenzene (59% Yield)[3]
-
Reaction: 384 parts of 2,5-dichloronitrobenzene and 200 parts of water are reacted with 1,000 parts of a 36% sodium hydrogensulfide solution. The by-product 2,5-dichloroaniline is removed via steam distillation.
-
Neutralization: 700 parts of a 15% sodium bisulfite solution are added to the reaction mixture, which is then neutralized to a pH of 6 with 30% hydrochloric acid at 10-12°C.
-
Isolation and Purification: The precipitated solid product is filtered and then dissolved in 1,000 parts of an 8% sodium hydroxide solution at 50-60°C to separate sulfur and disulfide impurities. The solution is filtered, and the 4-chloro-2-aminothiophenol is precipitated from the filtrate by adding 242 parts of 30% hydrochloric acid at room temperature.
References
- 1. mdpi.com [mdpi.com]
- 2. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3931321A - Process for the preparation of O-aminothiophenols - Google Patents [patents.google.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. EP0269434A1 - Method for producing aminothiophenols and their derivatives - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2-Amino-3-chlorothiophenol: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 2-Amino-3-chlorothiophenol, ensuring operational integrity and personnel safety in research and development environments.
2-Amino-3-chlorothiophenol is a chemical compound that requires careful handling and specific disposal procedures due to its potential hazards. Adherence to proper disposal protocols is crucial to protect laboratory personnel and the environment from potential harm. This guide provides detailed, step-by-step instructions for the safe disposal of 2-Amino-3-chlorothiophenol, tailored for researchers, scientists, and drug development professionals.
Key Safety and Hazard Information
2-Amino-3-chlorothiophenol is classified as a hazardous substance. Based on available safety data sheets for this and structurally similar chemicals, it is known to be harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] It is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, when handling this chemical.[2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2][4]
Quantitative Data Summary
For a clear understanding of the physical and toxicological properties of 2-Amino-3-chlorothiophenol, the following data has been compiled from various sources.
| Property | Value | Source(s) |
| Physical State | Solid | |
| Molecular Weight | 159.64 g/mol | [5] |
| Melting Point | 78 °C | [5] |
| Boiling Point | 254.9 °C at 760 mmHg | [5] |
| Flash Point | 107.9 °C | [5] |
| Density | 1.373 g/cm³ | [5] |
| GHS Hazard Statements | H302, H315, H318, H319, H332, H335 | [1] |
| Signal Word | Warning |
GHS Hazard Statements indicate that the substance is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).
Step-by-Step Disposal Protocol
The proper disposal of 2-Amino-3-chlorothiophenol is a critical final step in its handling. The following protocol outlines the necessary procedures to ensure safe and compliant disposal.
Waste Identification and Classification
2-Amino-3-chlorothiophenol and materials contaminated with it are classified as hazardous waste.[4][6] It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2][4] Due to its properties, it may be classified as a corrosive and toxic organic waste.
Waste Segregation and Storage
-
Do not mix 2-Amino-3-chlorothiophenol waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[7]
-
Store waste in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][4]
-
Keep waste containers tightly closed except when adding waste.[7]
Packaging and Labeling
-
Use only sturdy, leak-proof, and chemically compatible containers for waste collection.[7][8] High-density polyethylene (HDPE) containers are often suitable for solid chemical waste.[9]
-
If reusing a container, ensure it is thoroughly cleaned and that any previous labels are completely removed or defaced.[10]
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("2-Amino-3-chlorothiophenol"), concentration, and the date accumulation started.[8]
Disposal of Contaminated Materials
-
Solid Waste: Items such as gloves, paper towels, and weighing papers contaminated with 2-Amino-3-chlorothiophenol should be collected in a dedicated, labeled hazardous waste container.[6]
-
Empty Containers: The original container of 2-Amino-3-chlorothiophenol must be disposed of as hazardous waste unless triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7]
Arranging for Waste Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[7]
-
Do not dispose of 2-Amino-3-chlorothiophenol down the drain or in regular trash.[3][7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of 2-Amino-3-chlorothiophenol.
Caption: Disposal workflow for 2-Amino-3-chlorothiophenol.
By strictly following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 2-Amino-3-chlorothiophenol, fostering a culture of safety and compliance within the research and development community.
References
- 1. CAS # 40925-72-2, 2-Amino-3-chlorobenzenethiol, 2-Amino-3-chlorothiophenol, 6-Chloro-2-mercaptoaniline - chemBlink [chemblink.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Cas 40925-72-2,2-AMINO-3-CHLOROTHIOPHENOL | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for 2-Amino-3-chlorothiophenol
FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety protocols and logistical procedures for the handling and disposal of 2-Amino-3-chlorothiophenol (CAS: 40925-72-2). It is imperative that all researchers, scientists, and drug development professionals strictly adhere to these guidelines to mitigate potential hazards and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
2-Amino-3-chlorothiophenol is a hazardous substance that requires careful handling. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is Warning , and the corresponding pictogram is an Exclamation Mark .
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling 2-Amino-3-chlorothiophenol.
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Essential) | Eye Protection | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing or exothermic reactions. |
| Hand Protection | Nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling, consult the manufacturer's chemical resistance data. Always inspect gloves before use and use proper removal techniques to avoid skin contact. | |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory. | |
| Secondary (Task-Dependent) | Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dusts, or if working outside a well-ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount to ensure safety. The following diagram outlines the procedural steps for handling 2-Amino-3-chlorothiophenol.
Caption: Logical workflow for the safe handling of 2-Amino-3-chlorothiophenol.
Emergency Procedures
In the event of exposure or a spill, immediate action is crucial.
| Exposure Scenario | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste containing 2-Amino-3-chlorothiophenol must be treated as hazardous waste.
-
Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed container designated for halogenated organic waste.
-
Liquid Waste: Unused or waste solutions of 2-Amino-3-chlorothiophenol should be collected in a designated, labeled, and sealed waste container for halogenated organic waste.[1][2]
-
Decontamination: Glassware and equipment should be decontaminated by soaking in a bleach bath overnight.[3]
Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[4]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
